ZEN-2759

Catalog No.
S547739
CAS No.
1616400-50-0
M.F
C17H16N2O2
M. Wt
280.327
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZEN-2759

CAS Number

1616400-50-0

Product Name

ZEN-2759

IUPAC Name

1-benzyl-5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridin-2-one

Molecular Formula

C17H16N2O2

Molecular Weight

280.327

InChI

InChI=1S/C17H16N2O2/c1-12-17(13(2)21-18-12)15-8-9-16(20)19(11-15)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3

InChI Key

CIJOVPIWGFQZFF-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)C2=CN(C(=O)C=C2)CC3=CC=CC=C3

solubility

Soluble in DMSO

Synonyms

ZEN-2759; ZEN 2759; ZEN2759;

The exact mass of the compound 2(1H)-Pyridinone, 5-(3,5-dimethyl-4-isoxazolyl)-1-(phenylmethyl)- is 280.1212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BET Proteins and Transcriptional Regulation

Author: Smolecule Technical Support Team. Date: February 2026

To understand how ZEN-2759 works, it's essential to first know the role of its targets, the BET proteins.

  • Function as "Readers": BET proteins, including BRD2, BRD3, BRD4, and BRDT, function as epigenetic "readers" [1]. They contain two bromodomain modules (BD1 and BD2) that specifically recognize and bind to acetylated lysine residues on histone tails (e.g., H3 and H4) [1] [2] [3].
  • Role of BRD4 in Transcription: BRD4, the most well-studied BET member, is a key transcriptional regulator [1] [3]. By binding to acetylated chromatin, it recruits active complexes to gene promoters and enhancers.
    • It recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II (RNA Pol II), enabling it to transition into productive elongation and synthesize mRNA [1] [3].
    • It facilitates the assembly of transcriptional machinery at Super-Enhancers, which drive the high-level expression of genes critical for cell identity and oncogenes like c-MYC [1] [4] [3].

The following diagram illustrates this core transcriptional mechanism that BET inhibitors disrupt.

bet_mechanism AcetylatedHistone Acetylated Histone (H3/H4) BRD4 BRD4 Protein AcetylatedHistone->BRD4 Binds via Bromodomains P_TEFb P-TEFb Complex BRD4->P_TEFb Recruits RNAPolII RNA Polymerase II P_TEFb->RNAPolII Activates OncogeneTranscription Oncogene Transcription (e.g., c-MYC) RNAPolII->OncogeneTranscription Drives

Mechanism of Action of this compound

This compound acts as a competitive antagonist that directly interferes with the protein-protein interactions described above.

  • Molecular Mechanism: As a small-molecule BET inhibitor, this compound is designed to mimic the acetylated lysine residue [1] [3]. It fits into the hydrophobic binding pocket of the bromodomains (BD1 and BD2), thereby physically preventing BET proteins from docking onto acetylated histones [1] [5].
  • Cellular Consequences: The displacement of BET proteins from chromatin has several downstream effects [1] [4] [3]:
    • Disruption of Enhancer-Promoter Communication: BRD4 is evicted from super-enhancers, leading to the collapse of the robust transcriptional apparatus that sustains oncogene expression.
    • Inhibition of Transcription Elongation: The critical recruitment and activation of P-TEFb by BRD4 is blocked, resulting in the ineffective phosphorylation of RNA Pol II and a failure in gene elongation.
    • Downregulation of Oncogenes: The combined effects lead to the potent and selective suppression of key oncogenes, such as c-MYC, to which many cancer cells are "addicted." This disruption halts cancer cell proliferation and can induce apoptosis (programmed cell death).

Experimental Approaches for Characterization

The data on this compound's potency and mechanism was generated using standard biochemical and cellular assays in drug discovery.

Method Category Specific Technique Application with this compound
Biochemical Binding Assays Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen Measure direct binding to BRD4 bromodomains and determine IC₅₀ values (e.g., 0.23 µM for BD1) [6].
Cellular Phenotypic Assays Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) Evaluate anti-proliferative effects in cancer cell lines [6].
Functional Genomics Gene Expression Analysis (qRT-PCR, RNA-Seq) Confirm downregulation of target genes like c-MYC following treatment [1] [3].

Therapeutic Context and Limitations

BET inhibitors represent a promising class of epigenetic therapy, but their clinical development has faced challenges.

  • Therapeutic Rationale: By targeting the epigenetic machinery that cancer cells rely on, BET inhibitors like this compound offer a strategy to disrupt multiple oncogenic pathways simultaneously [1] [7].
  • Clinical Challenge and Strategy: Early clinical trials of BET inhibitors as single agents showed limited efficacy and dose-limiting toxicities, such as thrombocytopenia [1] [4] [8]. Consequently, the main focus has shifted to rational combination therapies to improve their therapeutic index [1] [7] [8]. Preclinical studies support combinations with other agents, such as:
    • AR-targeted therapies in prostate cancer [8].
    • PARP inhibitors [4] [8].
    • MEK inhibitors in solid tumors [4].

References

ZEN-2759 BRD4 binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Binding Affinity of ZEN-2759

Target IC₅₀ Value (μM) Source / Assay
BRD4(BD1) 0.23 μM Supplier data [1] [2]
BRD4(BD2) 0.08 μM Supplier data [1] [2]
BRD4(BD1BD2) 0.28 μM Supplier data [1] [2]

Structural Basis for BRD4 Binding

The binding mechanism is elucidated by the X-ray crystal structure of BRD4(BD1) in complex with this compound (PDB ID: 6CZV), solved at a resolution of 1.88 Å [3].

  • Covalent Binding: Unlike first-generation inhibitors like JQ1 that compete reversibly with acetylated lysine, this compound was designed as a covalent inhibitor [3]. An epoxide warhead on the molecule selectively forms a covalent bond with the side chain of Met149 in the BRD4(BD1) binding pocket [3].
  • Key Residues: The binding and selectivity rely on interactions with specific amino acids in the hydrophobic binding pocket. Residues such as Trp-81, Pro-82, Tyr-97, Asn-140, and Met-149 are critical for the recognition of both acetylated histones and small-molecule inhibitors like JQ1 [4] [5]. This compound targets Met149 within this network.
  • Purpose of Covalent Inhibition: This strategy aims to provide more durable target inhibition and prolonged pharmacological activity in cellular assays compared to non-covalent inhibitors [3].

Key Experimental Methods

The characterization of this compound and similar BRD4 inhibitors involves several biochemical and structural techniques:

  • X-ray Crystallography: The primary method for determining the atomic-level details of the inhibitor-protein complex, as used for the 6CZV structure [3].
  • Binding Affinity Assays (IC₅₀): The concentration at which a compound achieves half-maximal inhibition is typically measured using assays like AlphaScreen or Fluorescence Resonance Energy Transfer (FRET) competitive binding assays, though the specific assay for this compound's reported IC₅₀ is not detailed in the search results [1] [2].
  • Cellular Anti-proliferative Assays: The efficacy of inhibitors is validated in cancer cell lines by measuring metrics like half-maximal growth inhibitory concentration (IC₅₀) to confirm that target inhibition translates to biological activity [3] [6].
  • Thermal Denaturation Assays: Used to demonstrate target engagement and stabilization, often confirming the formation of a covalent bond as evidenced by a significant shift in the protein's melting temperature [3].
  • Mass Spectrometry (e.g., MALDI-TOF): Employed to directly confirm the covalent modification of the target protein by the inhibitor [3].

BRD4's Role in Cancer & Inhibitor Mechanism

BRD4 is a key transcriptional regulator that binds to acetylated histones and recruits complexes to promote gene expression, including crucial oncogenes like c-MYC [7] [8]. BET inhibitors like this compound work by displacing BRD4 from chromatin, leading to downregulation of these cancer-driving genes [7] [9].

The following diagram illustrates the transcriptional role of BRD4 and the mechanism of its inhibition.

AcHist Acetylated Histones BRD4 BRD4 AcHist->BRD4 Binds via Bromodomains P_TEFb P-TEFb Complex BRD4->P_TEFb Recruits RNAPII RNA Polymerase II P_TEFb->RNAPII Phosphorylates Oncogenes Transcription of Oncogenes (e.g., MYC, BCL-2) RNAPII->Oncogenes Inhibitor BET Inhibitor (e.g., this compound) Inhibitor->BRD4 Displaces from Acetylated Histones

Beyond its canonical role in transcription, BRD4 has non-transcriptional functions in maintaining genomic stability, including regulating DNA damage response and preventing harmful R-loop accumulation [7] [8]. Inhibiting BRD4 can thus cause DNA damage and cell death through multiple parallel mechanisms [8].

Conclusion for Researchers

This compound is a characterized covalent BET inhibitor with confirmed structural binding data. A complete whitepaper would require more detailed experimental sections from primary research articles, which are not fully available in the current search results.

References

ZEN-2759 bromodomain inhibitor function

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Activity of ZEN-2759

This compound is characterized as a potent small-molecule inhibitor of BET bromodomain proteins [1]. Its core function is to bind to the bromodomains of BRD4, which are protein modules that recognize and bind to acetylated lysine residues on histones. This binding by BRD4 is a key epigenetic mechanism that facilitates the recruitment of transcriptional machinery and drives the expression of specific genes, including those involved in cell growth and survival [2]. By inhibiting this interaction, this compound disrupts the transcriptional program that can be crucial for cancer cells.

The table below summarizes the key quantitative data available for this compound:

Target IC₅₀ Value Measurement
BRD4 (BD2) 0.08 μM Half-maximal inhibitory concentration (IC₅₀) [1]
BRD4 (BD1) 0.23 μM Half-maximal inhibitory concentration (IC₅₀) [1]
BRD4(BD1BD2) 0.28 μM Half-maximal inhibitory concentration (IC₅₀) [1]
Molecular Weight 280.32 g/mol - [1]
Chemical Formula C₁₇H₁₆N₂O₂ - [1]
CAS Number 1616400-50-0 - [1]

Experimental Considerations for Research Use

For researchers planning experiments with this compound, the following practical information is essential:

  • Solubility and Stock Solutions: this compound is highly soluble in DMSO, with a recommended stock solution concentration of 100 mg/mL (356.74 mM) [1].
  • Storage Conditions:
    • Powder: Store at -20°C for up to 3 years or at 4°C for 2 years.
    • Solution (in solvent): Store at -80°C for 6 months or at -20°C for 1 month [1].
  • In Vivo Formulation Protocols:
    • Protocol 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
    • Protocol 2: 10% DMSO + 90% (20% SBE-β-CD in Saline).
    • Protocol 3: 10% DMSO + 90% Corn Oil (recommended for studies longer than half a month) [1].

BET Inhibition and Transcriptional Regulation

The following diagram illustrates the general mechanism by which BET inhibitors like this compound exert their effects on gene transcription, based on the documented role of BRD4.

G AcetylatedHistone Acetylated Histone BRD4 BRD4 Protein AcetylatedHistone->BRD4 Binds to RNAPol2 RNA Polymerase II BRD4->RNAPol2 Recruits GeneExpression Oncogene Expression (e.g., MYC, BCL2) RNAPol2->GeneExpression Activates Inhibitor This compound Inhibitor->BRD4 Inhibits

Mechanism of BET inhibitors blocking BRD4-mediated gene transcription.

This model shows how BRD4 acts as an epigenetic "reader" to promote gene transcription. BET inhibitors compete with this binding, leading to the displacement of BRD4 from chromatin and subsequent downregulation of key oncogenes [2].

Research Context of BET Inhibitors

Research into BET inhibitors like this compound is part of a broader effort to target epigenetic regulators in cancer. Other related compounds include:

  • N6-benzoyladenine derivatives: A different chemical scaffold identified as BRD4 inhibitors, with one compound (N6-(2,4,5-trimethoxybenzoyl)adenine) reported with an IC₅₀ of 0.427 μM for BRD4 BD1 [3].
  • ZEN-3365: Another BET inhibitor from the same developer (Zenith Epigenetics) shown to reduce the expression and promoter activity of Hedgehog pathway transcription factors GLI1/2 in Acute Myeloid Leukemia (AML) models [2].

Important Disclaimer for Researchers

It is crucial to note that This compound is strictly "For research use only" and is "not for sale" in certain territories as it may be a controlled substance [1]. This information is intended for scientific and research purposes only.

References

Known Characteristics of ZEN-2759

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on ZEN-2759:

Property Description
Name This compound [1]
CAS Number 1616400-50-0 [1]
Molecular Formula C₁₇H₁₆N₂O₂ [1]
Molecular Weight 280.32 g/mol [1]
Storage 0°C for short-term, -20°C for long-term [1]
Solubility DMSO [1]
Purity ≥98% (by HPLC) [1]
Reported Activity Potent small-molecule inhibitor of BRD4 (BD1 and BD2) [1]

A Proposed Framework for Assay Development

Since a direct protocol is unavailable, you can design one based on the biological target of this compound (BRD4) and established methods for similar inhibitors. The following workflow outlines a potential strategy for characterizing its activity.

cluster_cell In Vitro Cell-Based Assays cluster_mol Molecular & Functional Assays Start Start: Characterize this compound A1 Cell Culture & Seeding (Use BRD4-sensitive cell lines) Start->A1 A2 Compound Treatment (Prepare serial dilutions in DMSO) A1->A2 A3 Viability & Proliferation Assay (e.g., MTT, CellTiter-Glo) A2->A3 A4 Target Engagement (e.g., Western Blot for c-Myc) A2->A4 B2 Scratch/Wound Healing Assay (To assess effect on cell migration) A2->B2 Analysis Data Analysis & Validation (Calculate IC₅₀, EC₅₀, statistical significance) A3->Analysis A4->Analysis B1 Direct Binding Assay (e.g., TR-FRET/AlphaScreen with BET bromodomain proteins) B1->Analysis B2->Analysis

Key Experimental Considerations:

  • Assay Selection: The choice of assay depends on your research question. Common approaches for BET inhibitors include:

    • Binding Assays: Use TR-FRET or AlphaScreen technology to measure direct competition between this compound and fluorescently labeled BET-domain ligands (e.g., JQ1) for binding to recombinant BRD4 bromodomains.
    • Functional Phenotypic Assays: The In Vitro Scratch Assay is a well-established, convenient, and inexpensive method to analyze cell migration, which can be a functional consequence of BET inhibition [2]. This protocol involves creating a "scratch" in a cell monolayer and monitoring cell migration to close the gap over time [2].
    • Downstream Effect Verification: Assess target engagement by measuring the reduction of downstream proteins like c-Myc or Bcl-2 via Western Blot or quantitative PCR after treatment with this compound.
  • Critical Protocol Parameters:

    • Solvent Control: Always include a DMSO vehicle control. The final DMSO concentration should be kept constant across all treatment groups (typically ≤0.1%) to avoid solvent toxicity.
    • Dose-Response: Test a range of concentrations (e.g., from nanomolar to micromolar) to determine the half-maximal inhibitory concentration (IC₅₀).
    • Positive Control: Include a known BET inhibitor (e.g., JQ1) as a benchmark for your assay's performance.

References

Understanding Chromatin Immunoprecipitation (ChIP)

Author: Smolecule Technical Support Team. Date: February 2026

Chromatin Immunoprecipitation (ChIP) is a powerful technique for capturing a snapshot of protein-DNA interactions within the nucleus of a cell. It is indispensable in epigenetic research for determining whether specific proteins (like transcription factors or modified histones) are associated with specific genomic regions, thereby helping to define regulatory mechanisms and cistromes [1] [2].

The core principle involves: 1) stabilizing protein-DNA complexes in living cells, 2) fragmenting the chromatin, 3) using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA, and 4) purifying and analyzing the associated DNA sequences to determine their genomic location [2]. The analysis is typically done by PCR (for specific loci), microarray (ChIP-on-chip), or next-generation sequencing (ChIP-seq) [2].

A Standard Five-Step ChIP Protocol

The following workflow outlines the critical stages of a cross-linked ChIP (XChIP) assay. Please note that optimization is required for each step, especially when working with a new cell type or antibody [1] [3].

chip_workflow Start Start with Live Cells Step1 1. Crosslinking & Lysis - Stabilize complexes with formaldehyde - Quench with glycine - Permeabilize cells with lysis buffer Start->Step1 Step2 2. Chromatin Fragmentation - Shear DNA to 200-800 bp fragments - Methods: Sonication or Enzymatic (MNase) Step1->Step2 Step3 3. Immunoprecipitation (IP) - Incubate with target-specific antibody - Capture with Protein A/G beads - Wash to remove non-specific binding Step2->Step3 Step4 4. DNA Preparation - Reverse crosslinks (heat/proteinase K) - Purify DNA (phenol:chloroform or columns) - Treat with RNase if needed Step3->Step4 Step5 5. DNA Quantitation & Analysis - qPCR for specific loci - ChIP-seq for genome-wide mapping Step4->Step5

Table: Key Considerations for Each ChIP Protocol Step

Step Key Parameters to Optimize Common Challenges Tips for Success
1. Crosslinking & Lysis [1] [3] Formaldehyde concentration & incubation time. Over-crosslinking masks epitopes and hinders shearing; under-crosslinking causes complex loss. Quench completely. Check lysis efficiency under a microscope. Store lysate at -80°C if stopping.
2. Chromatin Fragmentation [1] [2] Sonication energy/duration or MNase concentration/temperature. Inconsistent fragment size (200-800 bp ideal). MNase has sequence digestion preferences. Confirm fragment size by agarose gel for every experiment. Keep samples on ice during sonication.
3. Immunoprecipitation [1] [4] Antibody specificity, titer, and incubation time. Antibody non-specificity is a major source of failure and high background. Use ChIP-validated antibodies. Include a "no-antibody" control. Titer antibody for best signal-to-noise.
4. DNA Preparation [1] Time for crosslink reversal and proteinase K digestion. Incomplete reversal or purification leads to low DNA yield. Use spin columns for consistent DNA purification. RNase treatment is crucial for yeast samples.
5. DNA Quantitation [1] Primer efficiency (90-105%) for qPCR; amplicon size (100-200 bp). Poor primer design gives inaccurate enrichment quantification. Design primers for both a positive (enriched) and negative (depleted) genomic control region.

Comparing ChIP Methods and Analysis

Choosing the right type of ChIP and downstream analysis method is critical for your experimental goals.

Table: Comparison of Native vs. Cross-Linked ChIP [2]

Feature Native ChIP (NChIP) Cross-Linked ChIP (XChIP)
Best For Mapping histone modifications Mapping transcription factors & weakly-bound proteins
Starting Material Native chromatin Formaldehyde-crosslinked chromatin
Fragmentation Method Micrococcal Nuclease (MNase) digestion Sonication
Antibody Specificity High (epitopes are native) Can be compromised (epitopes may be crosslinked)
Chromatin Recovery High efficiency Lower efficiency due to crosslinking
Major Drawback Not suitable for non-histone proteins; nucleosome rearrangement risk Risk of false positives from transient proteins; wider shearing size range

Table: Comparison of ChIP-seq vs. ChIP-chip [2]

Feature ChIP-seq ChIP-chip
Technology Next-generation sequencing DNA microarray hybridization
Sensitivity & Resolution Higher sensitivity and broader spatial resolution Lower sensitivity and resolution
Genomic Coverage Entire genome Limited to sequences on the array
Cost & Accessibility Higher cost, requires sequencing facility More accessible and lower cost

Advanced ChIP Methods and Optimization Strategies

Recent advancements have led to more efficient and versatile ChIP protocols:

  • Bead-Free and Fast ChIP: Uses porous polymer discs in spin columns to reduce non-specific binding and processing time, with some protocols completed in about 5 hours [2].
  • Low-Input ChIP Methods: Techniques like MicroChIP (μChIP) and Carrier ChIP (CChIP) enable experiments with as few as 100 to 1,000 cells, facilitating work with rare or primary cell samples [2].
  • Epitope-Tagging Strategy: When a ChIP-grade antibody for your native protein is unavailable, express an exogenous epitope-tagged version (e.g., HA-tag) and use a highly specific anti-tag antibody for robust and reproducible results [4].

The diagram below illustrates this epitope-tagging strategy and its key steps for a successful ChIP assay.

tag_strategy cluster_key Key Problem: Lack of a reliable antibody for the native protein P1 No ChIP-grade antibody for native protein StepA A. Create shRNA-Resistant Epitope-Tagged Gene P1->StepA StepB B. Generate Stable Cell Line Expressing Tagged Protein StepA->StepB StepC C. Deplete Endogenous Protein via shRNA or CRISPR-Cas9 StepB->StepC StepD D. Perform ChIP with High-Affinity Anti-Tag Antibody StepC->StepD

Troubleshooting Common ChIP Issues

  • High Background/No Specific Signal: The most common cause is a non-specific antibody [1] [4]. Validate your antibody for ChIP, or use the epitope-tagging strategy. Ensure wash buffers are fresh and of the correct stringency [3].
  • Low DNA Yield After IP: Can result from over-crosslinking, inefficient shearing, or suboptimal antibody concentration [1]. Re-optimize crosslinking and shearing times. Perform a ChIP-western to confirm the antibody is pulling down the target [1].
  • Poor Resolution in ChIP-seq: Often due to overly long chromatin fragments [1]. Always run a gel to verify your sheared chromatin is in the ideal 200-800 bp range before proceeding to IP.

I hope these detailed application notes and protocols provide a solid foundation for your ChIP experiments. Should you require further clarification on any of the steps or methods, please feel free to ask.

References

Comprehensive Application Notes and Protocols for ZEN-2759 Gene Expression Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ZEN-2759 and Its Epigenetic Mechanisms

This compound is a potent small-molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, with particular affinity for BRD4 both its BD1 and BD2 domains. This compound features a molecular formula of C₁₇H₁₆N₂O₂ and a molecular weight of 280.32 g/mol [1]. As an epigenetic modulator, this compound operates by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby disrupting the interaction between these readers and acetylated histone tails. This interference leads to the displacement of BET proteins from chromatin and subsequent downregulation of transcription of key genes involved in cell proliferation, survival, and inflammation [1].

The therapeutic potential of BET inhibitors like this compound spans multiple disease areas, including oncology, inflammatory conditions, and potentially neurodegenerative disorders. The compound's mechanism is particularly relevant in cancer research, where BRD4 functions as a critical transcriptional co-activator of oncogenes such as MYC. The covalent targeting strategy of this compound, focusing on a specific methionine residue, offers potential advantages in terms of selectivity and duration of action [1]. For researchers investigating BET inhibition, comprehensive gene expression analysis provides crucial insights into compound efficacy, mechanism of action, and potential biomarkers of response.

Experimental Design for Gene Expression Studies

Recommended Cell Lines and Treatment Conditions

Table 1: Recommended Cell Lines for this compound Gene Expression Studies

Cell Line Tissue Origin Disease Relevance This compound Concentration Range Treatment Duration
MM.1S Multiple Myeloma Hematologic Malignancy 10 nM - 1 µM 6-24 hours
MV4-11 Acute Myeloid Leukemia Hematologic Malignancy 10 nM - 1 µM 6-24 hours
LNCaP Prostate Cancer Solid Tumor 50 nM - 5 µM 12-48 hours
HUVEC Umbilical Vein Endothelial Angiogenesis Models 10 nM - 1 µM 12-24 hours
Primary Human T-cells Peripheral Blood Immunological Studies 50 nM - 2 µM 12-48 hours

For comprehensive gene expression analysis of this compound effects, researchers should implement a time-course experiment with multiple concentrations spanning the expected IC₅₀ values. Appropriate controls must include vehicle-treated (typically DMSO) samples matched for treatment duration. Given the rapid transcriptional responses characteristic of BET inhibition, early time points (6-24 hours) are crucial for capturing direct effects, while later time points (24-72 hours) may reveal secondary transcriptional responses. Biological replicates (minimum n=3) are essential for statistical robustness in downstream analyses [2].

Experimental Workflow Overview

workflow compound This compound Treatment cell_culture Cell Culture & Treatment compound->cell_culture rna_isolation RNA Isolation & QC cell_culture->rna_isolation library_prep Library Preparation rna_isolation->library_prep sequencing Sequencing library_prep->sequencing data_analysis Data Analysis sequencing->data_analysis interpretation Data Interpretation data_analysis->interpretation

Diagram 1: Experimental workflow for this compound gene expression analysis

Quantitative PCR (qPCR) Protocol for Targeted Gene Expression Analysis

RNA Isolation and Quality Control

RNA extraction represents a critical first step in gene expression analysis. The protocol below has been optimized for this compound-treated cells:

  • Cell harvesting: Wash treated cells with ice-cold PBS and lyse directly in culture dishes using appropriate lysis buffer. For adherent cells, use cell scrapers to ensure complete recovery [2].
  • RNA isolation: Utilize silica-membrane based spin columns according to manufacturer's instructions. Include on-column DNase digestion to eliminate genomic DNA contamination (recommended incubation: 15 minutes at room temperature) [2].
  • Quality assessment: Evaluate RNA integrity using automated electrophoresis systems (e.g., Bioanalyzer or TapeStation). High-quality RNA should display RNA Integrity Number (RIN) values ≥8.0. Additional assessment using spectrophotometry (NanoDrop) should yield 260/280 ratios of 1.8-2.1 and 260/230 ratios ≥2.0 [2].
  • Inhibitor testing: Perform SPUD assay to detect potential PCR inhibitors in RNA preparations [2].

Table 2: Reaction Components for One-Step RT-qPCR

Component Volume (µL) Final Concentration
2X One-Step RT-PCR Buffer 12.5 1X
Reverse Transcriptase Mix 1.0 -
Template RNA 1.0-2.0 1-100 ng/µL
Forward Primer (10 µM) 0.5 0.2 µM
Reverse Primer (10 µM) 0.5 0.2 µM
Probe (5 µM) 0.5 0.1 µM
Nuclease-free H₂O to 25 µL -
Reverse Transcription Quantitative PCR (RT-qPCR)

Reverse transcription should be performed using validated kits with random hexamers and oligo-dT primers to ensure comprehensive cDNA representation. The qPCR setup should adhere to MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines to ensure reproducibility and reliability [2]:

  • Reaction setup: Prepare reactions in triplicate with appropriate negative controls (no template and no reverse transcription) [2].
  • Thermocycling conditions: Use the following protocol: Reverse transcription: 50°C for 15-30 minutes; Initial denaturation: 95°C for 2 minutes; 40-45 cycles of: Denaturation: 95°C for 15 seconds, Annealing/Extension: 60°C for 1 minute (acquire fluorescence) [2].
  • Reference gene selection: Utilize a minimum of three validated reference genes with stable expression across experimental conditions. Suitable reference genes for this compound studies include HPRT1, TBP, and GAPDH, but these should be validated for each cell type [2].
  • Data analysis: Calculate expression values using the comparative Cₜ (ΔΔCₜ) method with efficiency correction. Implement geometric averaging of multiple reference genes for robust normalization [2].

Single-Cell RNA Sequencing Protocol for Heterogeneous Cellular Responses

Sample Preparation and Single-Cell Isolation

Single-cell RNA sequencing (scRNA-seq) enables resolution of transcriptional heterogeneity in response to this compound treatment, identifying distinct cellular subpopulations and their differential sensitivity to BET inhibition. The protocol below adapts established methodologies for epigenetic inhibitor studies [3]:

  • Cell harvesting and viability: Treat cells with this compound or vehicle control, then dissociate using enzyme-free dissociation buffers when possible to preserve RNA integrity. Maintain samples at 4°C throughout processing. Critical viability threshold: >90% for optimal scRNA-seq results [3].
  • Single-cell suspension: Filter cells through 40µm flow cytometry strainers to remove aggregates. Count and assess viability using acridine orange/propidium iodide or similar nucleic acid-binding dyes [3].
  • Cryopreservation considerations: For batch processing, cryopreserve cells in appropriate freezing media. Note that cryopreservation may reduce or eliminate granulocytes and mast cells, but maintains representation of major immune, epithelial, and stromal subsets [3].
  • Cell hashing: Implement sample multiplexing with lipid-modified oligos to pool samples from multiple conditions, reducing batch effects and costs [3].
Library Preparation and Sequencing

Library preparation should follow the manufacturer's protocols for the selected scRNA-seq platform (10X Genomics, Drop-seq, etc.). Key considerations for this compound studies include:

  • Cell loading: Target approximately 5,000-10,000 cells per sample to ensure sufficient cellular diversity representation while maintaining sequencing depth [3].
  • Sequence depth: Aim for 50,000-100,000 reads per cell to confidently detect differentially expressed genes following this compound treatment [3].
  • Multimodal omics integration: Consider incorporating CITE-seq (Cellular Indexing of Transcriptomes and Epitopes by Sequencing) to simultaneously measure surface protein expression alongside transcriptomic data, providing additional validation of cellular identity and state [3].
  • Batch effects minimization: When possible, process all samples in a single batch or implement appropriate normalization strategies if batch processing is unavoidable [3].

Data Analysis and Bioinformatics Approaches

Preprocessing and Quality Control

Data preprocessing represents a critical step in deriving biologically meaningful insights from this compound gene expression studies:

  • RNA-seq alignment: Utilize STAR or HISAT2 aligners with appropriate reference genomes. For scRNA-seq data, implement cellranger or similar pipelines for barcode processing and UMI counting [3].
  • Quality control metrics: For bulk RNA-seq: Minimum 20 million reads per sample, >70% alignment rate, and minimal rRNA contamination. For scRNA-seq: Remove cells with <200 genes detected, >10% mitochondrial reads (indicates poor viability), or extreme UMI counts [3] [4].
  • Normalization: Apply appropriate normalization methods such as TPM for bulk RNA-seq, and specialized methods (SCTransform, Seurat's LogNormalize) for scRNA-seq data to account for technical variability [4].
  • Batch effect correction: Implement ComBat or similar algorithms when integrating datasets from multiple experimental batches [3].
Clustering and Differential Expression Analysis

Clustering analysis helps identify patterns in gene expression data and subgroups of responsive genes:

  • Dimensionality reduction: Perform principal component analysis (PCA) to identify major sources of variation. For scRNA-seq, implement UMAP or t-SNE for visualization of cellular clusters [3] [4].
  • Clustering algorithms: Apply K-means or DBSCAN clustering to identify co-regulated gene modules. K-means requires pre-specification of cluster number (k), while DBSCAN identifies clusters based on density without requiring pre-defined cluster numbers [4].
  • Differential expression: Utilize appropriate statistical frameworks (DESeq2, edgeR, or limma for bulk RNA-seq; Wilcoxon rank-sum test for scRNA-seq) to identify significantly altered genes following this compound treatment. Apply multiple testing correction (Benjamini-Hochberg) with FDR <0.05 [3] [4].
  • Gene set enrichment: Implement GSEA or similar pathway analysis tools to identify biological processes, pathways, and regulatory networks affected by this compound treatment [4].

analysis raw_data Raw Sequencing Data qc Quality Control & Filtering raw_data->qc alignment Read Alignment qc->alignment normalization Normalization alignment->normalization clustering Clustering Analysis normalization->clustering diff_exp Differential Expression normalization->diff_exp pathway Pathway Enrichment clustering->pathway diff_exp->pathway

Diagram 2: Bioinformatics workflow for this compound gene expression data analysis

Technical Considerations and Data Interpretation

Quality Control and Troubleshooting

Quality assurance throughout the experimental workflow is essential for generating reliable gene expression data for this compound:

  • RNA quality monitoring: Degraded RNA samples manifest as 3' bias in sequencing coverage and poor correlation between technical replicates. Implement DV200 values (percentage of RNA fragments >200 nucleotides) as additional quality metrics alongside RIN values [2].
  • Inhibition testing: Utilize SPUD assay to detect PCR inhibitors that may artificially elevate Cq values and reduce amplification efficiency [2].
  • Reference gene validation: Confirm stability of reference genes under this compound treatment conditions using algorithms such as geNorm or NormFinder. Treatment-induced changes in reference gene expression can significantly distort results [2].
  • Single-cell specific considerations: Monitor cell doublet rates (typically 1-10% depending on platform) which can create artifactual gene expression patterns. Implement doublet detection algorithms such as DoubletFinder or Scrublet [3].
Data Interpretation and Biological Validation

Interpretation of this compound gene expression data requires integration with complementary experimental approaches:

  • Time course analyses: Distinguish primary transcriptional targets (directly downstream of BRD4 displacement) from secondary effects by implementing short treatment durations (2-8 hours) in addition to longer time points [1].
  • Integration with chromatin data: Correlate transcriptional changes with BRD4 chromatin occupancy profiles from ChIP-seq experiments to identify direct targets versus indirect effects [1].
  • Functional validation: Prioritize candidate genes from expression analyses for functional validation using CRISPRi/a, RNAi, or small-molecule approaches to establish causal relationships with phenotypic outcomes [3].
  • Heterogeneity assessment: In scRNA-seq data, identify subpopulations with differential sensitivity to this compound by correlating transcriptional programs with drug response metrics [3].

Conclusion

These application notes provide a comprehensive framework for conducting robust gene expression analysis of this compound across various experimental contexts. The integrated protocols for qPCR, bulk RNA-seq, and single-cell RNA-seq enable researchers to investigate the transcriptional consequences of BET inhibition at multiple resolutions. Adherence to quality control measures, appropriate experimental design with sufficient replicates, and implementation of rigorous bioinformatics analyses are critical for generating biologically meaningful insights into the mechanism of action of this epigenetic modulator. The rapidly evolving landscape of single-cell and spatial transcriptomics technologies offers promising avenues for future investigation of this compound in complex tissue contexts and disease models.

References

ZEN-2759 BET inhibition experimental workflow

Author: Smolecule Technical Support Team. Date: February 2026

ZEN-2759: BET Inhibitor Application Notes

Compound Characterization and Mechanism of Action

This compound is characterized as a potent and selective chemical probe for the Bromodomain and Extra-Terminal (BET) family of proteins [1] [2] [3].

  • Chemical Profile:

    • CAS Number: 1616400-50-0 [1] [2] [3]
    • Molecular Formula: C₁₇H₁₆N₂O₂ [1] [2] [3]
    • Molecular Weight: 280.32 g/mol [1] [2] [3]
    • Storage: Store lyophilized at -20°C for long-term stability; in DMSO solution, store at -20°C and use within one month [1] [3].
  • Biological Target and Mechanism: this compound functions by competitively binding to the acetyl-lysine recognition pockets of BET proteins, thereby displacing them from chromatin [4] [5]. This disrupts the recruitment of transcriptional machinery, leading to the downregulation of key oncogenes such as MYC and BCL2 [4]. The table below summarizes its inhibitory activity (IC₅₀).

Table 1: In vitro inhibitory activity of this compound against BRD4 domains

Target Protein IC₅₀ (μM) Source
BRD4 (BD2) 0.08 [2]
BRD4 (BD1) 0.23 [2]
BRD4 (BD1BD2) 0.28 [2]

The following diagram illustrates the core mechanism by which BET inhibitors like this compound exert their effect on gene transcription.

G A Acetylated Histone B BET Protein (e.g., BRD4) A->B Binds C Transcription Machinery (e.g., P-TEFb, Mediator) B->C Recruits D Gene Transcription (e.g., MYC) C->D Activates E This compound E->B Inhibits

Experimental Protocol: ChIP-Seq for Assessing this compound Efficacy

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a key method for determining the genome-wide binding patterns of BET proteins and the impact of their inhibition [6] [7]. The workflow below is adapted from established guidelines [8] [9].

Table 2: Key reagents and controls for ChIP-seq experiments

Component Purpose & Recommendation
Cell Line Use this compound-sensitive lines (e.g., hematological cancer models like MV4;11 or MOLM-13) [4].
Antibody Validate for ChIP efficacy. A BRD4-specific antibody is essential. Include a non-specific IgG control [8].

| Controls | Positive Control: Primer set for a known BRD4-bound locus (e.g., MYC enhancer). Negative Control: Primer set for a genomic region not bound by BRD4 [8]. | | Crosslinking | Use 1% formaldehyde for 10 minutes at room temperature. Quench with glycine [8] [9]. |

The entire ChIP-seq workflow, from cell preparation to data analysis, is visualized below.

G Crosslink Crosslink DNA-Protein (Formaldehyde) Lyse Cell Lysis & Chromatin Extraction Crosslink->Lyse Shear Chromatin Shearing (Sonication/MNase) Lyse->Shear IP Immunoprecipitation (BRD4 Antibody) Shear->IP Reverse Reverse Crosslinks & Purify DNA IP->Reverse QC Quality Control (Fragment Analyzer) Reverse->QC Lib Library Prep & Sequencing QC->Lib Analysis Bioinformatic Analysis Lib->Analysis

Step-by-Step Protocol:

  • Cell Culture and Compound Treatment:

    • Culture cells to 70-80% confluence.
    • Treat experimental groups with this compound at a relevant concentration (e.g., 0.1-1 µM) for a predetermined period (e.g., 6-24 hours). Include a DMSO vehicle control.
    • Crosslink protein-DNA interactions by adding 37% formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle agitation [8] [9].
    • Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
  • Cell Lysis and Chromatin Shearing:

    • Wash cells and resuspend the pellet in cell lysis buffer supplemented with protease inhibitors. Incubate on ice to isolate nuclei [8].
    • Critical: Isolate chromatin and shear DNA to an average fragment size of 200-500 bp. This can be achieved via:
      • Sonication: Use a focused ultrasonicator (e.g., Covaris). Optimize settings (e.g., 5-10 cycles of 30-second pulses) to avoid overheating [8] [6].
      • Enzymatic Digestion: Use Micrococcal Nuclease (MNase), which is highly reproducible but may show sequence bias [8].
    • Centrifuge to remove debris and collect the supernatant containing sheared chromatin.
  • Chromatin Immunoprecipitation (IP):

    • Pre-clear the chromatin sample by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce nonspecific binding.
    • Take a small aliquot of chromatin as the "Input" control (2% of total volume).
    • Incubate the remaining chromatin with an antibody specific to your target BET protein (e.g., anti-BRD4) overnight at 4°C with rotation. In parallel, set up a control IP with non-specific IgG [8] [9].
    • The next day, add Protein A/G magnetic beads and incubate for 2 hours to capture the antibody-chromatin complexes.
  • Washing, Elution, and DNA Purification:

    • Wash the bead-bound complexes sequentially with low salt, high salt, and LiCl wash buffers, followed by a final TE buffer wash to remove non-specifically bound chromatin [8] [9].
    • Elute the immunoprecipitated complexes from the beads using a freshly prepared elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
    • Reverse the crosslinks by adding NaCl (to a final concentration of 0.2 M) and incubating at 65°C for 4-6 hours or overnight.
    • Treat samples with RNase A and Proteinase K, then purify the DNA using a spin column or phenol-chloroform extraction.
  • Quality Control and Sequencing:

    • Assess the quality and concentration of the purified ChIP DNA using a Fragment Analyzer or Bioanalyzer. The DNA should appear as a smear centered around 200-500 bp [6].
    • Validate the ChIP experiment using qPCR with primers for your positive and negative control regions. Successful BRD4 IP should show significant enrichment at the positive control locus compared to the IgG control.
    • Proceed to construct sequencing libraries from the validated ChIP and Input DNA samples using a commercial kit. Sequence on an appropriate platform (e.g., Illumina) to obtain sufficient depth (typically 20-50 million reads per sample) [6].
  • Bioinformatic Analysis:

    • Quality Control & Alignment: Use FastQC to assess read quality. Trim adapters if needed. Align cleaned reads to the reference genome (e.g., hg38) using aligners like Bowtie2 or BWA [6] [7].
    • Peak Calling: Identify regions of significant BRD4 enrichment (peaks) in the treatment and control samples using software such as MACS2. The Input control is crucial for this step to account for background and technical artifacts [6].
    • Differential Analysis: Compare peaks from this compound-treated samples against vehicle controls to identify genomic regions where BRD4 binding is significantly diminished upon inhibition.
    • Downstream Analysis:
      • Annotation: Annotate peaks to genomic features (promoters, enhancers) using tools like ChIPseeker.
      • Motif Analysis: Discover enriched transcription factor binding motifs within the peaks using HOMER or MEME-ChIP.
      • Pathway Analysis: Integrate with RNA-seq data or use gene set enrichment analysis (GSEA) on genes associated with lost BRD4 peaks to link binding changes to biological pathways and phenotypic outcomes [4] [6] [7].

Research Considerations and Best Practices

  • Combination Therapies: Given that BET inhibitors can have limited efficacy as single agents, consider designing experiments that test this compound in rational combinations with other anticancer drugs, a strategy showing promise in preclinical research [5].
  • Antibody Specificity: The success of ChIP is highly dependent on antibody quality. Use antibodies that have been previously validated for ChIP and are specific for your target protein and, if applicable, its specific post-translational modification [8].
  • Experimental Replicates: Perform at least two to three biological replicates for each condition to ensure the statistical robustness and reproducibility of your ChIP-seq findings [6].

References

ZEN-2759 storage conditions -20C long term

Author: Smolecule Technical Support Team. Date: February 2026

Product Identification & Hazards

  • Product Name: ZEN-2759 [1]
  • Catalog Number: DC75116 [1]
  • CAS Number: 1616400-50-0 [1]
  • Chemical Formula: C₁₇H₁₆N₂O₂ [1]
  • Molecular Weight: 280.327 g/mol [1]

Hazard Classification: this compound is classified as Acute Toxicity (Category 4) and Acute Aquatic Toxicity (Category 1) [1].

  • Hazard Statements: H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects) [1].
  • Precautionary Measures: Always wear appropriate personal protective equipment (PPE), avoid dust formation, and do not eat, drink, or smoke in the handling area [1].

Storage Conditions Summary

The storage conditions for this compound vary depending on its physical form. The table below summarizes the key parameters:

Storage Parameter Condition Reference
Long-Term Storage (Powder) -20°C in a tightly sealed container [1] DC Chemicals MSDS
Storage (in solvent) -80°C [1] DC Chemicals MSDS
Environment Cool, well-ventilated place; away from direct sunlight and ignition sources [1] DC Chemicals MSDS
Incompatible Materials Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1] DC Chemicals MSDS

Handling and Usage Protocol

Materials Required
  • This compound (DC75116) [1]
  • Personal protective equipment (PPE): safety goggles, gloves, impervious lab coat [1]
  • Appropriate chemical fume hood or area with adequate exhaust ventilation [1]
  • Cryogenic storage freezer (-20°C and -80°C)
  • Pre-chilled vials and equipment
Storage Procedure
  • Upon Receipt: Confirm the product is in its original, intact packaging.
  • Temperature Registration: Immediately place the powder form at -20°C for long-term storage. If dissolved in a solvent, store at -80°C [1].
  • Containment: Ensure the container is tightly sealed to prevent moisture absorption and contamination [1].
  • Labeling: Clearly label the container with the product name, CAS number, date received, and your initials.
  • Location: Store in a dedicated, well-ventilated freezer, away from incompatible materials [1].
Handling and Reconstitution
  • Preparation: Bring the product to room temperature inside a certified fume hood before opening.
  • Weighing: Use pre-chilled equipment to handle the powder. Avoid generating dust or aerosols [1].
  • Solution Preparation: Use a suitable solvent (e.g., DMSO) to prepare stock solutions. Aliquot immediately to avoid repeated freeze-thaw cycles.
  • Storage of Solutions: Store aliquots at -80°C [1].

Research Context and Applications

This compound is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4 [2]. It has reported IC₅₀ values of 0.23 µM for BRD4(BD1), 0.08 µM for BRD4(BD2), and 0.28 µM for the full tandem BRD4(BD1BD2) domain [2]. By blocking the interaction between BRD4 and acetylated histones, this compound disrupts the expression of key oncogenes, making it a valuable tool for researching cancer and inflammatory diseases [2].

The diagram below illustrates the signaling pathway targeted by this compound and the experimental workflow for its use:

cluster_workflow Experimental Workflow AcHist Acetylated Histones BRD4 BRD4 Bromodomain AcHist->BRD4 Oncogenes Oncogene Transcription (e.g., c-MYC) BRD4->Oncogenes ZEN This compound ZEN->BRD4 Inhibits Storage Storage at -20°C (Powder) Handle Handling in Fume Hood Storage->Handle Prep Reconstitution & Aliquoting Handle->Prep Treat Cell Treatment Prep->Treat Analyze Analysis (e.g., qPCR, Western Blot) Treat->Analyze

Safety and Disposal

  • First Aid Measures: In case of skin contact, rinse thoroughly with water. If swallowed, rinse mouth and do NOT induce vomiting; call a physician immediately [1].
  • Spill Management: Collect spillage with a liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol and dispose of waste according to local regulations [1].
  • Waste Disposal: Dispose of contents and containers at an approved waste disposal plant in compliance with all federal, state, and local regulations [1].

Experimental Protocol: Assessing BRD4 Inhibition in Cells

This protocol outlines the steps to test the biological activity of this compound in a cell-based assay.

Day 1: Cell Seeding

  • Seed appropriate cancer cells (e.g., MM1.S multiple myeloma cells) in a 96-well plate at a density of 5,000-10,000 cells per well in complete medium.
  • Incubate cells overnight at 37°C and 5% CO₂ to allow for attachment.

Day 2: Compound Treatment

  • Thaw an aliquot of this compound stock solution on ice and prepare serial dilutions in pre-warmed cell culture medium. The final DMSO concentration should typically be ≤0.1%.
  • Aspirate the old medium from the plated cells and add the medium containing the compound dilutions. Include a vehicle control (DMSO only).
  • Return the plate to the incubator for 24-72 hours, depending on the assay endpoint.

Day 3/4: Viability Assay (Example: MTT)

  • Add MTT reagent to each well according to the manufacturer's instructions.
  • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
  • Carefully aspirate the medium and dissolve the formazan crystals in DMSO.
  • Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.

Key Considerations for Researchers

  • Stability Monitoring: While the MSDS provides storage guidelines, the long-term stability of this compound under these conditions has not been fully characterized. Researchers should periodically assess the integrity of their stock via mass spectrometry if performance degradation is suspected.
  • Aliquot Strategy: To maintain stability and prevent contamination, divide stock solutions into small, single-use aliquots immediately after preparation.
  • Bioactive Confirmation: The provided IC₅₀ values (e.g., 0.23 µM for BRD4 BD1) serve as a reference [2]. Always include appropriate controls in your experiments to confirm the compound's activity in your specific biological system.

References

Comprehensive Application Notes and Protocols for ZEN-2759 Protein Binding Assay Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Protein Binding Fundamentals

Protein binding assays are essential tools in drug discovery and development, providing critical information about the interaction strength and binding characteristics between therapeutic compounds and their protein targets. For novel compounds like ZEN-2759, understanding these interactions is paramount for predicting pharmacokinetic behavior, therapeutic efficacy, and potential toxicity profiles. The equilibrium between a compound (ligand) and its protein target follows the principle of mass action, where the binding affinity (Kd) represents the ligand concentration required to occupy 50% of available protein binding sites at equilibrium [1]. This fundamental relationship forms the basis for all binding assays and enables researchers to quantitatively compare interaction strengths across different compound series.

The biological significance of protein binding extends far beyond simple interaction measurements. For this compound, a comprehensive binding profile must be established against both the intended target proteins and various plasma proteins to understand its distribution characteristics and free fraction availability. Proteins interact with ligands through multiple forces including electrostatic interactions (salt bridges), dipolar interactions (hydrogen bonding), entropic effects (hydrophobic interactions), and dispersion forces (base stacking) [2]. These forces contribute variably to sequence-specific and non-specific binding interactions that collectively determine the compound's behavior in biological systems. As drug discovery advances toward more challenging targets, particularly with the emergence of complex modalities like PROTACs (proteolysis targeting chimeras), traditional binding assays often require adaptation to address issues such as compound instability, nonspecific binding, and limited solubility [3].

Protein Binding Assay Techniques: Overview and Selection Guide

Contemporary Binding Assay Platforms

Researchers investigating this compound protein interactions have access to multiple experimental platforms, each with distinct advantages and limitations. The electrophoretic mobility shift assay (EMSA) provides a direct method for detecting protein-ligand complexes based on reduced electrophoretic mobility of bound versus free species. This technique is particularly valuable for initial screening applications, as it can detect low abundance binding proteins from complex lysates and test binding affinity through DNA probe mutational analysis [2]. When employing EMSA, researchers can utilize either traditional radiolabeled probes or modern non-radioactive alternatives using biotinylated or fluorescently labeled DNA probes, with the latter offering improved safety profiles while maintaining robust sensitivity.

Chromatin immunoprecipitation (ChIP) assays enable researchers to capture a biological snapshot of specific protein-DNA interactions as they occur in living cells, making this technique invaluable for studying transcriptional regulation mechanisms. This method requires crosslinking stabilization using formaldehyde or similar reagents to preserve interaction complexes for downstream purification and detection [2]. When combined with quantitative PCR (ChIP-qPCR) or sequencing approaches (ChIP-seq), this technique provides both quantitative and comprehensive profiling capabilities. For solution-based interaction studies, DNA pull-down assays utilize affinity-tagged DNA probes to selectively extract protein-DNA complexes from biological samples, followed by detection via Western blot or mass spectrometry analysis. This approach enables enrichment of low-abundance targets and isolation of intact complexes for further characterization [2].

Table 1: Comparison of Major Protein Binding Assay Techniques

Method Detection Principle Key Applications Sensitivity Throughput
EMSA Gel mobility shift In vitro binding affinity, specificity Moderate Low
Pull-down Assay Affinity capture Complex isolation, partner identification High Moderate
Cell-based Binding Flow cytometry Kd determination on cell surfaces High Moderate
Microplate Capture ELISA-based detection High-throughput screening High High
Equilibrium Dialysis Membrane separation Plasma protein binding, free fraction High Low
Advanced Binding Assessment Methods

For comprehensive characterization of this compound binding properties, cell-based binding assays provide a biologically relevant environment that preserves native cellular context and post-translational modifications. These assays typically employ flow cytometry analysis to quantify ligand binding to proteins presented on the surface of yeast or mammalian cells, requiring specific considerations to accurately quantify binding affinity [1]. The presaturation technique has emerged as particularly valuable for challenging compounds, as it reduces assay failures due to nonspecific binding to equipment by ensuring the system reaches equilibrium before measurements [3]. When working with complex molecules like this compound that may exhibit instability under standard assay conditions, temperature adjustment (37°C or 4°C) can significantly improve reliability of the obtained results.

Microplate capture assays represent a hybrid approach that combines principles of DNA pull-down assays with enzyme-linked immunosorbent assay (ELISA) methodology. This technique utilizes immobilized DNA probes to capture specific protein-DNA interactions, followed by confirmation of protein identities and relative amounts using target-specific antibodies [2]. The microplate format is inherently efficient and compatible with high-throughput analysis, allowing statistical mutational and activation assays to be performed. When optimized with enzyme-labeled antibodies and chemiluminescent substrates, this method can achieve exceptional sensitivity, detecting less than 0.2 pg of target protein per well. For this compound, this enables comprehensive screening against multiple potential protein targets under various conditions.

Detailed Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) Protocol

The EMSA procedure begins with preparation of labeled DNA probes specific to the this compound target sequence. For non-radioactive detection, incubate 2.5 µL of 10 µM target DNA with 2.5 µL of 10 µM complementary DNA in 1× oligonucleotide annealing buffer. Heat the mixture to 95°C for 10 minutes, then slowly cool to room temperature to form double-stranded probes. Label the probes using the biotinylation protocol provided with the LightShift Chemiluminescent EMSA Kit, ensuring all procedures are performed under nuclease-free conditions [2]. Alternatively, for traditional approaches, radiolabel probes with ³²P by incorporating an [γ-³²P]dNTP during a 3' fill-in reaction using Klenow fragment or by 5' end labeling using [γ-³²P]ATP and T4 polynucleotide kinase.

Prepare the protein-binding reactions in a total volume of 20 µL containing 1× binding buffer, 1 µg poly(dI·dC), 2.5% glycerol, 0.05% NP-40, 5 mM MgCl₂, 10-20 fmol biotin-labeled DNA, and 2-5 µg protein extract or purified protein. Include controls with 200-fold molar excess of unlabeled specific competitor DNA to confirm binding specificity. Incubate reactions at room temperature for 30 minutes to allow complex formation. Prepare a 6% non-denaturing polyacrylamide gel in 0.5× TBE buffer, pre-running at 100 V for 60 minutes before loading samples. Load each binding reaction and run the gel at 100 V at 4°C until the dye front migrates approximately two-thirds through the gel. Transfer the separated complexes to a positively charged nylon membrane using a semi-dry transfer apparatus at 380 mA for 60 minutes. Crosslink the DNA to the membrane using a UV light box, then detect bound biotinylated probes using the chemiluminescent substrate provided in the kit [2].

Cell-Based Binding Assay Protocol

For determining the equilibrium-binding affinity (Kd) of this compound interacting with cell surface proteins, begin by harvesting cells expressing the target protein. Wash cells twice with ice-cold FACS buffer (PBS containing 1% BSA and 0.1% sodium azide), then resuspend at 2×10⁷ cells/mL in the same buffer. Distribute 2.5×10⁵ cells per tube and incubate with serial dilutions of this compound (typically spanning a 1000-fold concentration range across 8-12 data points) for 4-16 hours at 4°C with gentle rotation to reach equilibrium while minimizing internalization [1]. For competitive binding assays, include a constant concentration of labeled ligand alongside varying concentrations of unlabeled this compound.

After incubation, wash cells three times with ice-cold FACS buffer to remove unbound ligand, then resuspend in 200 µL buffer for analysis. Analyze binding using flow cytometry with appropriate laser and filter settings for the detection method. For each sample, collect data from at least 10,000 viable cells, gating out debris and dead cells based on forward/side scatter properties. Convert fluorescence intensity to molecules of equivalent soluble fluorophore using calibration standards. Determine non-specific binding by parallel samples containing 100-200-fold excess unlabeled competitor and subtract these values from total binding to calculate specific binding. Plot specific binding against ligand concentration and fit data to the following equation using non-linear regression to determine Kd:

$$f = \frac{[L]}{K_d + [L]}$$

where f represents fraction of receptor bound and [L] represents free ligand concentration [1].

Table 2: Standard Curve Preparation for Binding Assays

Vial Volume of Diluent (µL) Volume and Source of BSA (µL) Final BSA Concentration (µg/mL)
A 0 300 of stock 2,000
B 125 375 of stock 1,500
C 325 325 of stock 1,000
D 175 175 of vial B dilution 750
E 325 325 of vial C dilution 500
F 325 325 of vial E dilution 250
G 325 325 of vial F dilution 125
H 400 100 of vial G dilution 25
I 400 0 0 (blank)
Equilibrium Dialysis for Plasma Protein Binding

Determine the plasma protein binding characteristics of this compound using equilibrium dialysis, which measures the compound distribution between plasma and buffer compartments separated by a semi-permeable membrane. Prepare a 10 µM working solution of this compound in blank plasma (from appropriate species) and phosphate buffered saline (PBS, pH 7.4). For compounds with potential instability like this compound, employ the presaturation technique by pre-incubating the dialysis apparatus with concentrated compound solution to minimize nonspecific binding [3]. Load the plasma compartment with 150 µL of this compound spiked plasma and the buffer compartment with 150 µL of PBS.

Assemble the dialysis apparatus and incubate at 37°C with gentle shaking (approximately 100 rpm) for 6-24 hours to reach equilibrium. After incubation, collect 50 µL aliquots from both plasma and buffer compartments. Prepare quality control samples including matrix blanks, zero-hour samples, and stability samples to validate assay performance. Precipitate proteins in plasma samples by adding three volumes of acetonitrile containing internal standard, vortex vigorously, then centrifuge at 15,000 × g for 15 minutes. Analyze supernatant and buffer samples using LC-MS/MS with appropriate chromatographic separation and multiple reaction monitoring (MRM) detection. Calculate the fraction unbound (fu) using the following equation:

$$f_u = \frac{[Buffer]}{[Plasma]}$$

where [Buffer] and [Plasma] represent this compound concentrations in buffer and plasma compartments, respectively [3]. For highly bound compounds (fu < 1%), ensure adequate sensitivity and consider temperature adjustment to 4°C incubation if compound instability is observed.

Data Analysis and Interpretation

Binding Affinity Calculations

Accurate determination of binding parameters is essential for characterizing this compound interactions. The equilibrium dissociation constant (Kd) represents the ligand concentration at which half the receptor binding sites are occupied, providing a direct measure of binding affinity. Following data collection from binding assays, plot the specific binding against ligand concentration and fit to a one-site binding model using non-linear regression analysis. The fundamental binding equation derived from the law of mass action is:

$$[LR] = \frac{B_{max} \times [L]}{K_d + [L]}$$

where [LR] represents bound ligand concentration, Bmax represents maximum binding sites, and [L] represents free ligand concentration [1]. For cell-based binding assays, convert measured fluorescence intensities to molar concentrations using appropriate calibration standards, ensuring all values fall within the linear range of detection. When assessing plasma protein binding, the fraction unbound (fu) provides critical information about compound availability, with highly protein-bound compounds (fu < 1%) typically exhibiting reduced clearance but potentially limited tissue distribution.

The time to equilibrium represents a critical consideration in binding assay design, as measurements taken before equilibrium establishment will yield inaccurate Kd values. The half-time of equilibrium (t1/2) can be estimated using the equation:

$$t_{1/2} = \frac{\ln(2)}{k_{off}(1 + \frac{[L]}{K_d})}$$

where koff represents the dissociation rate constant [1]. For this compound characterization, preliminary experiments should establish that equilibrium conditions are reached by demonstrating consistent binding values across multiple time points. Additionally, ligand depletion occurs when a significant fraction of total ligand is bound, resulting in free ligand concentration substantially lower than added ligand concentration. This artifact disproportionately affects high-affinity interactions and can be minimized by maintaining receptor concentrations at <10% of the expected Kd whenever possible.

Statistical Analysis and Quality Control

Rigorous statistical evaluation ensures reliability of this compound binding parameters. Perform all experiments with a minimum of three independent replicates to account for biological variability. For competition binding assays, determine IC50 values from non-linear regression of inhibition curves, then convert to Ki values using the Cheng-Prusoff equation:

$$K_i = \frac{IC_{50}}{1 + \frac{[L]}{K_d}}$$

where [L] represents the concentration of labeled ligand and Kd represents its dissociation constant [1]. Include appropriate controls in each experiment: total binding wells contain labeled ligand alone, nonspecific binding wells contain labeled ligand with excess unlabeled competitor, and background signal wells contain no ligand. Calculate Z'-factors for high-throughput screening assays to confirm robust assay performance:

$$Z' = 1 - \frac{3 \times (\sigma_{p} + \sigma_{n})}{|\mu_{p} - \mu_{n}|}$$

where σp and σn represent standard deviations of positive and negative controls, and μp and μn represent their means. Z'-factors >0.5 indicate excellent assay quality suitable for screening purposes.

Troubleshooting and Optimization

Common Experimental Challenges

Protein binding assays for novel compounds like this compound frequently encounter specific technical challenges that require methodological adjustments. High nonspecific binding presents a common issue, particularly for lipophilic compounds, resulting in elevated background signals and reduced assay sensitivity. To address this, implement the presaturation technique by pre-incubating equipment with concentrated compound solution before the actual experiment [3]. Alternatively, modify assay buffers to include competing non-specific carriers such as 0.1-1% BSA or 0.1-0.2% CHAPS, which can block nonspecific binding sites without significantly affecting specific interactions. For cell-based assays, ensure thorough washing with ice-cold buffer containing 0.1% BSA to remove weakly associated compounds while preserving specific binding interactions.

Ligand depletion represents another frequent challenge, occurring when >10% of total ligand is bound to receptors, leading to underestimation of binding affinity. This artifact particularly affects high-affinity interactions and can be identified by nonlinear Scatchard plots or failure to reach saturation at high ligand concentrations. Remedial approaches include reducing receptor concentration while maintaining detectable signal levels, or implementing more sensitive detection methods to enable working at lower receptor concentrations [1]. For this compound with unknown binding characteristics, conduct preliminary experiments across a wide concentration range to identify appropriate assay conditions before full characterization. Compound instability during prolonged incubation periods represents an additional concern, potentially leading to underestimated binding affinity. Address this through temperature optimization (4°C instead of 37°C), addition of antioxidant agents (0.01% ascorbic acid), or protease inhibitors for protein targets, and reduced incubation times once equilibrium establishment has been confirmed.

Method Validation and Optimization

Comprehensive method validation ensures generated this compound binding data meets required quality standards. Establish assay linearity by demonstrating proportional response across a minimum 10-fold concentration range, with correlation coefficients (R²) >0.98. Determine precision through replicate measurements (intra-assay CV <15%) and across multiple experimental days (inter-assay CV <20%). Evaluate accuracy through recovery experiments using known concentrations of standard compounds, with acceptable recovery rates of 85-115%. For cell-based assays, confirm binding specificity through competition experiments with structurally unrelated compounds and genetic approaches such as siRNA knockdown or CRISPR knockout of target proteins.

Assay optimization represents an iterative process focusing on critical parameters that most significantly impact results. For EMSA, systematically vary poly(dI·dC) concentration (0.1-5 μg/reaction) to minimize nonspecific binding while preserving specific interactions, and optimize electrophoresis conditions (voltage, temperature, buffer composition) to achieve clear separation of bound and free species without disrupting complexes [2]. For cell-based binding assays, determine optimal cell number (typically 10⁵-10⁶ cells/assay) that provides adequate signal-to-noise ratio while avoiding ligand depletion, and establish appropriate incubation time through time-course experiments demonstrating stable binding measurements. For equilibrium dialysis, validate that equilibrium establishment is complete by comparing results at different time points and confirm absence of volume shift between compartments, which could indicate membrane integrity issues or osmotic effects.

Visual Workflows and Signaling Pathways

The experimental workflow for this compound protein binding characterization employs multiple orthogonal methods to comprehensively assess interaction properties:

zen2759_workflow cluster_screening Initial Screening Phase cluster_quantification Quantitative Characterization cluster_validation Orthogonal Validation start This compound Protein Binding Assessment EMSA EMSA start->EMSA specificity Specificity Confirmation EMSA->specificity Screening Screening fillcolor= fillcolor= cell_binding Cell-Based Binding Kd Determination specificity->cell_binding plasma_binding Plasma Protein Binding Assessment specificity->plasma_binding pull_down Pull-Down Assay Complex Isolation cell_binding->pull_down plasma_binding->pull_down spr Biosensor Analysis Kinetic Parameters pull_down->spr data_integration Data Integration & Reporting spr->data_integration

Diagram 1: Comprehensive Workflow for this compound Protein Binding Characterization. This integrated approach employs multiple orthogonal methods to thoroughly assess compound interaction properties across different experimental contexts.

The molecular interactions between this compound and potential protein targets involve complex binding kinetics and downstream effects:

signaling_pathway cluster_binding Binding Equilibrium cluster_effects Biological Consequences cluster_pharmaco Pharmacokinetic Effects zen This compound free_target Free Protein Target zen->free_target Association (k_on) free_target->zen Dissociation (k_off) complex This compound Protein Complex free_target->complex L + R  LR inhibition Target Inhibition complex->inhibition activation Pathway Activation complex->activation degradation Protein Degradation complex->degradation distribution Tissue Distribution inhibition->distribution clearance Clearance Rate activation->clearance half_life Elimination Half-life degradation->half_life

Diagram 2: Molecular Interaction Map and Biological Consequences of this compound Protein Binding. This visualization illustrates the dynamic equilibrium between free and bound compound states and the subsequent biological effects resulting from target engagement.

Conclusion

The comprehensive characterization of this compound protein binding interactions requires a multifaceted experimental approach employing complementary techniques to address different aspects of compound behavior. Through careful application of EMSA, cell-based binding assays, and equilibrium dialysis methods, researchers can develop a thorough understanding of this compound interaction strengths, specificities, and biological impacts. The experimental protocols outlined in this document provide detailed methodologies for generating robust, reproducible data that meets rigorous scientific standards. As drug discovery continues to advance toward increasingly challenging targets, these fundamental binding assay techniques remain essential tools for elucidating compound mechanisms and predicting in vivo behavior.

References

ZEN-2759 transcriptional regulation studies

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on ZEN-2759

The search results confirm that this compound is a potent BET (Bromodomain and Extra-Terminal Domain) inhibitor [1] [2]. The table below summarizes its key biochemical characteristics:

Property Description
Molecular Target BET Bromodomain (BRD4) [1] [2]
Biological Role Inhibits the function of the BET family of proteins, which are readers of acetylated histones and transcription factors [1] [2].
IC₅₀ for BRD4(BD1) 0.23 µM [1] [2]
IC₅₀ for BRD4(BD2) 0.08 µM [1] [2]
IC₅₀ for BRD4(BD1BD2) 0.28 µM [1] [2]
CAS Number 1616400-50-0 [1] [2]
Molecular Formula C₁₇H₁₆N₂O₂ [1]

Limitations of Current Search Results

The main limitation is that the search results lack detailed studies on how this compound specifically affects gene transcription. While its primary mechanism is established, the downstream transcriptional consequences and specific gene networks it regulates have not been detailed in the sources I found.

Furthermore, the search results identified other unrelated topics that use the term "ZEN," such as a Drosophila developmental gene [3] and a mycotoxin [4], which are not relevant to the BET inhibitor this compound.

Proposed Experimental Workflow for Transcriptional Studies

Based on the general principles of studying BET inhibitors, the following diagram outlines a potential workflow to investigate the transcriptional regulatory mechanisms of this compound. This can serve as a starting point for designing your own detailed protocols.

G Compound This compound Target Binds to BRD4 Bromodomains Compound->Target  Treatment Effect Displacement of BRD4 from Chromatin Target->Effect Assay1 Chromatin Immunoprecipitation (ChIP-seq) Effect->Assay1  Measure Assay2 RNA Sequencing (RNA-seq) Effect->Assay2  Measure Outcome1 Genome-wide BRD4 Binding Profile Assay1->Outcome1 Integration Integrate Data Outcome1->Integration Outcome2 Differential Gene Expression Profile Assay2->Outcome2 Outcome2->Integration Mechanism Define Transcriptional Regulation Mechanism Integration->Mechanism

References

ZEN-2759: Known Chemical & Handling Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available key information for ZEN-2759 from the search results.

Property Specification
Chemical Name This compound [1]
CAS Number 1616400-50-0 [1]
Molecular Formula C₁₇H₁₆N₂O₂ [1]
Molecular Weight 280.32 g/mol [1]
Storage 0°C short term; -20°C long term [1]
Reported Solubility DMSO [1]
Purity ≥98% (by HPLC) [1]

Troubleshooting Guide for Solubility Issues

Since this compound is noted to be soluble in DMSO, the standard protocol is to first create a concentrated stock solution in DMSO before diluting it into aqueous buffers. The following workflow outlines a systematic approach to troubleshooting and resolving precipitation issues.

Start Prepare Stock Solution A High Concentration Stock Dissolve in 100% DMSO Start->A B Dilute into Aqueous Buffer A->B C Precipitation Observed? B->C D Experiment Success C->D No E Troubleshooting Steps C->E Yes F1 Reduce Final DMSO Concentration E->F1 F2 Adjust Buffer Composition E->F2 F3 Use Solubilizing Agents E->F3 F4 Sonication or Mild Heating E->F4 G Re-assess Solution Clarity F1->G F2->G F3->G F4->G G->C Re-check

Here are detailed methodologies for the troubleshooting steps outlined above:

  • Prepare a Concentrated DMSO Stock: Begin by dissolving this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). This ensures the compound is fully solubilized before encountering an aqueous environment [1].

  • Optimize Buffer Composition: The pH and ionic strength of your buffer can significantly impact solubility.

    • pH Adjustment: If the compound has ionizable groups, adjusting the buffer pH can help. Prepare the same buffer at different pH values to find the optimal condition. Caution: The final pH must be compatible with your biological assay [2].
    • Buffer Type: Phosphate or citrate buffers at low concentrations (e.g., 10-20 mM) can be less likely to cause "salting out" than higher ionic strength buffers [2].
  • Use Solubilizing Agents: If dilution still causes precipitation, consider adding small amounts of solubilizing agents to your aqueous buffer.

    • Detergents: Use non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01%-0.1%).
    • Cyclodextrins: HP-β-Cyclodextrin (e.g., 1-5 mM) can form inclusion complexes and enhance solubility.
    • Carrier Proteins: Adding bovine serum albumin (BSA, 0.1-1.0%) can help bind and solubilize small molecules in solution.
  • Employ Physical Methods: Gentle sonication in a water bath for a short period (5-10 minutes) or mild heating (e.g., 37°C) can help dissolve precipitates. Important: Confirm the compound's stability at elevated temperatures before proceeding.

Frequently Asked Questions (FAQs)

  • Q1: What is the maximum concentration of this compound I can achieve in an aqueous buffer?

    • There is no specific published data. The achievable concentration depends on your buffer's composition, pH, and the final concentration of DMSO or other solubilizing agents. You must determine this empirically through the troubleshooting steps above.
  • Q2: The final DMSO concentration in my assay is too high. How can I reduce it?

    • The most effective way is to increase the concentration of your stock solution. If you prepare a 50 mM stock instead of a 10 mM stock, you will use 5 times less volume to achieve the same final compound concentration, thereby reducing the DMSO percentage.
  • Q3: My solution looks clear after preparation but becomes cloudy over time. What should I do?

    • This indicates compound precipitation after dilution. Ensure your diluted working solution is used immediately after preparation. If the problem persists, consider increasing the percentage of DMSO or solubilizing agents slightly, or gently agitate the solution before use.

Key Experimental Considerations

  • Always Verify Solubility: A clear solution is not always a guarantee of molecular dispersion. If biological activity seems lower than expected, precipitation is a likely cause.
  • Monitor Stability: Once dissolved, check the stability of this compound in your chosen solvent system over time, as compounds can degrade or precipitate upon storage.
  • Include Controls: In your biological assays, always include a vehicle control (e.g., the same concentration of DMSO without the compound) to account for any effects of the solvent itself.

References

optimizing ZEN-2759 concentration for cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

A Modern Cytotoxicity Assay Workflow to Emulate

Since a specific protocol for ZEN-2759 is unavailable, you can adapt the methodology from a 2025 study that describes a highly sensitive live-cell imaging-based cytotoxicity assay [1]. This assay is designed for functional validation of rare epitope-specific cytotoxic T lymphocytes (CTLs) and can be effectively repurposed for quantifying the cytotoxic effects of compounds like ZEN-2935.

The core of this method involves transient red labeling of target cells with a green caspase 3/7 probe, allowing for real-time, quantitative measurement of apoptotic cell death [1]. The key advantage of this setup is its ability to monitor subtle differences and detect cytotoxicity mediated by very small numbers of effector cells, suggesting high sensitivity for dose-response studies [1].

The workflow for this assay can be summarized as follows:

G Start Start Cytotoxicity Assay A Label Target Cells (Transient red fluorescent dye) Start->A B Add Caspase 3/7 Probe (Green fluorescent indicator) A->B C Apply Treatment (Serially diluted this compound) Include Controls B->C D Initiate Live-Cell Imaging (Set up time-lapse course) C->D E Image Acquisition & Analysis (Measure apoptotic cell fraction via green fluorescence) D->E F Calculate Cytotoxicity % E->F

Key Experimental Design Factors

When using the above workflow to optimize this compound concentration, you will need to establish several parameters empirically. The table below outlines the critical variables to test.

Factor Consideration for Optimization Suggested Starting Range/Points
This compound Concentration Test a broad range initially, then narrow down. 8-10 concentrations (e.g., 0.1 nM - 100 µM, serially diluted) [1].
Time Course Monitor kinetics of cell death. Multiple time points (e.g., 0, 6, 12, 24, 48, 72 hours) [1].
Cell Line(s) Assess specificity and potency. Use relevant cancer/primary cell lines for your research.

| Controls | Essential for data normalization and validation. | - Negative Control: Vehicle-only (e.g., DMSO).

  • Positive Control: Known cytotoxic agent (e.g., Staurosporine). |

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues you might encounter when establishing and running this type of assay.

Question / Issue Possible Cause Solution / Recommendation

| No cytotoxicity detected at any concentration. | Compound inactive, insufficient assay duration, or incorrect cell model. | - Verify compound stability and solubility.

  • Extend the time-course monitoring.
  • Confirm that your cell line is a biologically relevant target. | | Excessive cytotoxicity even at low concentrations. | Concentration range too high, non-specific toxicity, or contaminated stock. | - Test a lower, nano-molar concentration range.
  • Check for contamination (e.g., mycoplasma).
  • Re-prepare compound stock solution. | | High background signal (false positives). | Non-specific activation of the caspase probe or autofluorescence. | - Optimize the concentration and incubation time of the caspase probe.
  • Include a no-probe control to account for cellular autofluorescence. | | Poor reproducibility between replicates. | Inconsistent cell seeding, compound dispensing, or edge effects in the plate. | - Use automated liquid handlers for dispensing.
  • Plate cells uniformly and avoid using outer wells of the plate.
  • Ensure all reagents are warmed to the appropriate temperature before use. | | How to calculate the percentage of cytotoxicity? | N/A | The formula used in the referenced study is: Cytotoxicity % = (Number of Caspase 3/7 Positive Target Cells / Total Number of Target Cells) × 100 [1]. |

Recommendations for Moving Forward

To obtain information specific to this compound, I suggest you:

  • Check supplier documentation: The company or lab that synthesized this compound may provide technical data sheets or application notes.
  • Search for structural analogs: Look for published studies on compounds with a similar chemical structure, as their experimental conditions can be an excellent starting point.
  • Perform a broader literature review: Use scientific databases to search for any recent publications that may have cited the initial discovery or synthesis of this compound.

References

ZEN-2759 stability in cell culture media

Author: Smolecule Technical Support Team. Date: February 2026

ZEN-2759: Chemical Profile

The table below summarizes the available basic information for the compound this compound, which is a potent small-molecule inhibitor targeting BET proteins like BRD4 [1].

Property Detail
Molecular Formula C₁₇H₁₆N₂O₂ [1]
Molecular Weight 280.32 g/mol [1]
CAS Number 1616400-50-0 [1]
Storage Condition Short Term: 0°C; Long Term: -20°C [1]
Solubility DMSO [1]
Reported Purity ≥98% (by HPLC) [1]

How to Determine this compound Stability: A Proposed Workflow

Since direct stability data is unavailable, you can establish the stability profile for your specific conditions. The following workflow and methodology outline a general approach for testing compound stability in cell culture media, inspired by protocols that involve handling and testing reagents in biological media [2] [3] [4].

Start Start: Prepare this compound Stock A Spike into Cell Culture Media Start->A B Incubate under Experimental Conditions (e.g., 37°C, 5% CO₂) A->B C Sample at Time Points (T=0h, 6h, 24h, 48h...) B->C D Analyze Samples (e.g., HPLC-MS) C->D E Quantify Intact Compound D->E F Calculate Degradation Rate / Half-life E->F End End: Establish Stability Profile F->End

Detailed Experimental Protocol
  • Preparation of Stock Solution

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is completely dissolved [1].
    • Key Control: Prepare a fresh aliquot of this stock and store it at -20°C or below for the duration of the experiment. This serves as a "time-zero" control to rule out inherent instability of the stock itself.
  • Incubation in Cell Culture Media

    • Spike the this compound stock solution into your specific cell culture medium (e.g., DMEM, RPMI-1640) to achieve the working concentration used in your experiments. ZenBio, a supplier of cell culture media, notes that their media are "ready-to-use" and can come in various formulations (e.g., serum-free, phenol-red free), which should be recorded as they can influence stability [3].
    • Aliquot the compound-media mixture into several vials.
    • Incubate the vials under the standard conditions for your cell cultures (typically 37°C, 5% CO₂). Also, include a control vial stored at 4°C, as degradation is often slower at lower temperatures.
  • Sampling and Analysis

    • Withdraw samples from the incubated vials at predetermined time points (e.g., 0, 6, 24, 48 hours).
    • Immediately freeze the samples at -80°C to halt any further degradation until analysis.
    • The most reliable method for analysis is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
      • This technique separates this compound from its potential degradation products and quantifies the amount of intact compound remaining at each time point [1].
      • Compare the peak area of this compound in your experimental samples to the peak area of the "time-zero" control and the stock solution control.

Key Considerations for Your Experiments

  • Media Composition Matters: The stability of a compound can be significantly affected by media components. Pay special attention to the presence of serum, as enzymes in fetal bovine serum (FBS) can metabolize compounds. You may need to compare stability in serum-free and serum-containing media [3].
  • Light Sensitivity: While not specified for this compound, many compounds are light-sensitive. It is good practice to wrap your experimental vials in foil to exclude light as a variable.
  • Define "Stability": For your research purposes, "stable" might mean that less than 10-20% of the compound degrades over the duration of your longest treatment period. Use your experimental data to set this benchmark.

References

Understanding Your Compound: ZEN-2759

Author: Smolecule Technical Support Team. Date: February 2026

Before addressing off-target effects, it's crucial to understand the primary target of your compound. ZEN-2759 is a potent Bromodomain and Extra-Terminal (BET) inhibitor [1]. The table below summarizes its key characteristics and reported activity against different bromodomains of BRD4.

Table 1: this compound Profile & Biological Activity [1]

Property Description
Molecular Formula C₁₇H₁₆N₂O₂
CAS Number 1616400-50-0
Primary Target BET (Bromodomain and Extra-Terminal) family proteins
Storage Temperature -80°C to -20°C (solid form)
Purity ≥ 99.36%

Table 2: Reported IC₅₀ Values for BRD4 [1]

BRD4 Domain IC₅₀ (μM)
BD1 0.23
BD2 0.08
BD1BD2 0.28

Note: IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher potency. These values are for reference and should be verified in your experimental system.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of small-molecule inhibitors like this compound? While often discussed for CRISPR, off-target effects are a critical concern in drug discovery. For a BET inhibitor like This compound, this means the compound could inadvertently bind to and inhibit other proteins besides its intended BRD4 target. These could be other bromodomain-containing proteins (e.g., from other BET family members or different families) or entirely unrelated proteins with structurally similar binding pockets. This can lead to unexpected cellular responses, confounding experimental results and posing safety risks in development [2].

Q2: How can I experimentally detect potential off-targets for my BET inhibitor? A comprehensive strategy involves a combination of computational and experimental methods, adapted from other fields [3]:

  • In Silico Prediction: Use molecular docking and modeling software to screen This compound against libraries of protein structures to predict potential off-target binding.
  • Chemical Proteomics: Employ techniques like affinity chromatography pull-down combined with mass spectrometry. Immobilize This compound on a solid support, incubate it with a cell or tissue lysate, and identify all proteins that bind to it.
  • Cellular Phenotypic Screening: Use high-content imaging or other functional assays to observe if This compound treatment produces effects consistent with the inhibition of other known pathways.

Q3: What are the best practices to minimize off-target effects in my experiments?

  • Use the Lowest Effective Concentration: Conduct a careful dose-response curve for every new cell line or experimental setup. Using high, non-physiological concentrations increases the risk of off-target binding [2].
  • Employ Multiple Controls: Always include a structurally different BET inhibitor to see if effects are consistent (on-target) or compound-specific (potentially off-target). Use inactive analogs if available.
  • Validate with Genetic Tools: Use siRNA, shRNA, or CRISPR to knock down/out your target gene (e.g., BRD4). If the phenotype from genetic knockout differs from This compound treatment, it may indicate off-target activity.

Troubleshooting Guide: Suspected Off-Target Effects

Problem: Unexpected or inconsistent phenotypic results in cell-based assays. This workflow outlines a systematic approach to confirm and identify the cause of unexpected results.

G Start Unexpected Experimental Phenotype Step1 Confirm Compound Integrity & Purity Start->Step1 Step2 Re-optimize Dosing Strategy Step1->Step2 Step3 Employ Redundant Pharmacological Control Step2->Step3 Step4 Validate with Genetic Control Step3->Step4 Step5 Proceed to Off-Target Identification Step4->Step5 Result Off-Target Effect Likely Step5->Result

Problem: Your compound shows high potency in a biochemical assay but low cellular activity. This could be due to poor membrane permeability, efflux by transporters, or rapid metabolism.

Action Plan:

  • Assess Cell Membrane Permeability: Use assays like Caco-2 or PAMPA to model passive diffusion.
  • Check for Efflux by Transporters: Test if activity is enhanced in the presence of broad-spectrum efflux pump inhibitors (e.g., Verapamil for P-gp).
  • Evaluate Metabolic Stability: Incubate This compound with liver microsomes or hepatocytes and analyze its degradation over time using LC-MS.

Experimental Protocol: Affinity Purification Pull-Down for Off-Target Identification

This protocol provides a detailed methodology to identify proteins that physically interact with This compound in a complex cellular lysate.

Objective: To isolate and identify proteins from a cell lysate that bind to This compound.

Materials:

  • This compound (or a structurally similar analog with a functional group for immobilization)
  • Control bead (with no compound or an inactive analog)
  • Chromatography resin (e.g., NHS-activated Sepharose)
  • Cell line of interest
  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.5% NP-40, plus protease inhibitors)
  • Elution Buffer (e.g., SDS-PAGE sample buffer or high-salt buffer)

Procedure:

  • Immobilization: Covalently couple This compound to the chromatography resin according to the manufacturer's instructions. Prepare a control resin similarly but without the active compound or with an inactive molecule.
  • Lysate Preparation: Grow your cells and lyse them in a suitable lysis buffer. Clarify the lysate by centrifugation at high speed to remove insoluble debris.
  • Pre-Clearance: Incubate the cell lysate with the control resin for 1 hour at 4°C to remove non-specifically binding proteins.
  • Pull-Down: Incubate the pre-cleared lysate with the This compound-coupled resin for several hours (or overnight) at 4°C with gentle agitation.
  • Washing: Wash the resin extensively with lysis buffer (5-10 column volumes) to remove unbound and weakly associated proteins.
  • Elution: Elute the specifically bound proteins using a denaturing buffer (like SDS-PAGE buffer) or by competitively eluting with a high concentration of free This compound.
  • Analysis: Analyze the eluted proteins by:
    • Mass Spectrometry: For unbiased identification of all pulled-down proteins.
    • Western Blotting: To confirm the presence of known targets (like BRD4) and suspected off-targets.

A Note on Information Limitations and Next Steps

  • Consulting Primary Literature: Search scientific databases (like PubMed) for papers on This compound and related BET inhibitors to see if off-target profiles have been published.
  • Reaching Out to Suppliers: Inquire with suppliers like MedChemExpress [1] or Sigma-Aldrich [4] for any unpublished data or technical notes they may have.
  • Engaging the Research Community: Use academic and professional networks to see if other researchers have experience with this specific compound.

References

Troubleshooting Guide: High Background Signal

Author: Smolecule Technical Support Team. Date: February 2026

High background signal is a common issue that can compromise data accuracy. The table below outlines potential causes and solutions.

Potential Cause Description Corrective Action
Insufficient Washing [1] Incomplete removal of unbound reagents, such as detection antibodies or enzyme conjugates, increases background. Ensure thorough washing between all steps; check washer nozzles for clogs and confirm wash buffer completely fills wells [1].
Non-Specific Binding [1] Antibodies or enzymes bind to non-target sites on the plate or sample components. Test different blocking buffers (e.g., BSA, casein, non-fat dry milk) to cover any uncovered spots on the plate well [1].
Detection Reagent Issues The concentration of the detection reagent (e.g., enzyme-conjugated antibody) is too high, or the substrate is over-incubated. Titrate the detection antibody to find the optimal concentration that gives a strong signal with low background [1]. Strictly control substrate incubation time [1].
Sample Matrix Effects [2] Components in the sample (e.g., serum, plasma) can interfere with the assay. Use a validated sample diluent that matches the sample matrix. Perform a spike-and-recovery experiment to evaluate and correct for matrix effects [2].
Contaminated Reagents Contaminants or impurities in buffers or water can cause high background. Prepare fresh reagents using high-quality water; filter buffers if necessary to prevent microbial growth.

Detailed Experimental Protocols

To systematically identify the source of background, follow these targeted investigation protocols.

Investigating Blocking Efficiency

The goal is to find the most effective blocking buffer to minimize non-specific binding [1].

  • Procedure:
    • Prepare a series of candidate blocking solutions (e.g., 1-5% BSA, 1-5% casein, or commercial blockers).
    • Coat the plate with your capture reagent as usual.
    • After washing, add different blocking buffers to separate wells. Include a well with no blocker as a negative control.
    • Proceed with the standard assay protocol from the detection step onward.
    • Measure the signal in wells that contain no target analyte (blank wells). The blocking buffer that yields the lowest signal in these blanks is the most effective.
Evaluating Sample Matrix Effects via Spike-and-Recovery

This test determines if your sample matrix is interfering with analyte detection [2].

  • Procedure:
    • Prepare a sample with a high endogenous level of your analyte, or spike a known amount of purified analyte into your sample matrix.
    • Create a series of dilutions of this sample using the assay's standard diluent buffer.
    • Run the diluted samples in the assay.
    • Calculate the percentage recovery for each dilution using the formula: % Recovery = (Measured Concentration / Expected Concentration) × 100.
    • Interpretation: Consistent recovery of 80-120% across dilutions indicates minimal matrix interference. Recovery outside this range suggests the need for a different sample diluent or further sample purification [2].

Experimental Workflow for Background Investigation

The diagram below outlines a logical workflow for diagnosing and resolving high background issues.

Start Start: High Background Signal Step1 Check Washing Protocol Start->Step1 Result1 Background Reduced? Step1->Result1 Ensure thorough washing Step2 Optimize Blocking Buffer Result2 Background Reduced? Step2->Result2 Test different blockers Step3 Titrate Detection Reagent Result3 Background Reduced? Step3->Result3 Use lower concentration Step4 Evaluate Sample Matrix Result4 Background Reduced? Step4->Result4 Use different diluent Result1->Step2 No End Issue Resolved Result1->End Yes Result2->Step3 No Result2->End Yes Result3->Step4 No Result3->End Yes Result4->End Yes Result4->End No Consider assay redesign

Frequently Asked Questions (FAQs)

Q1: My positive controls are working, but my blanks also have a high signal. What is the most likely cause? This pattern typically points to non-specific binding or insufficient blocking [1]. Your primary or secondary antibodies may be binding to components other than your target. Focus your troubleshooting on optimizing the blocking step and the concentration of your detection antibodies.

Q2: I have followed optimization steps, but my background is still high. What else can I do? If core optimization fails, investigate other factors:

  • Antibody Specificity: Verify that your antibodies do not have known cross-reactivity with other molecules in your sample [2].
  • Reagent Contamination: Prepare fresh buffers and substrates to rule out contamination.
  • Plate Reader Settings: Ensure the instrument's gain is set appropriately and that the plate is clean on the bottom.

Q3: How can I prevent background issues in the future? Incorporating robustness testing during assay development is key. This involves deliberately varying critical parameters (like incubation times, temperatures, and wash volumes) to define a stable operating window where the assay performance remains unaffected by small, unintentional deviations [3].

References

A Troubleshooting Framework for Metabolite Interference

Author: Smolecule Technical Support Team. Date: February 2026

Based on a highly relevant case study, the table below outlines a common interference problem and the methodology used to resolve it for a drug analogous to ZEN-2759.

Problem Root Cause Solution Outcome

| Inaccurate quantification of parent drug during LC-MS/MS bioanalysis of plasma samples [1]. | A mono-hydroxylated metabolite undergoes in-source dehydration during MS analysis. The resulting ion from the metabolite's ⁸¹Br isotopic form is isobaric with the ⁷⁹Br precursor ion of the parent drug, causing interference [1]. | 1. Identify Interference: Confirm presence of hydroxylated metabolites. 2. Test MRM Transitions: Evaluate multiple MRM transitions to find one that minimizes metabolite cross-talk. 3. Evaluate Matrix Effect: Use the standard addition method with incurred samples to assess the impact of the metabolite [1]. | Lowered LLoQ by 10-fold (to 0.2 ng/mL) and successfully applied to a single-dose pharmacokinetic study in beagle dogs [1]. |

Experimental Protocol for Troubleshooting

The following workflow is adapted from the general principles used to troubleshoot the analogous compound G004 [1]. You can use it as a guide to diagnose and resolve issues with this compound.

Start Suspected Metabolite Interference Step1 1. Confirm Metabolite Profile • Identify potential mono-hydroxylated  metabolites of this compound Start->Step1 Step2 2. Evaluate MRM Transitions • Test multiple precursor→product ion pairs • Select transition with minimal  metabolite cross-talk Step1->Step2 Step3 3. Assess Matrix Effect • Use standard addition method • Test with incurred (dosed) samples • Quantify interference impact Step2->Step3 Success Reliable Bioanalytical Method for this compound Step3->Success

Detailed Methodology for Key Steps
  • Confirming the Metabolite Profile: Before LC-MS/MS analysis, use high-resolution mass spectrometry to identify the exact masses of potential mono-hydroxylated metabolites of this compound. This initial characterization is crucial for understanding potential sources of interference [1].
  • Evaluating MRM Transitions: The core of the troubleshooting lies in carefully selecting the Mass-to-Charge Ratio (m/z) transition monitored by the LC-MS/MS system. Test several different precursor ion → product ion pairs for quantifying this compound. The goal is to find a transition where the dehydrated product of the hydroxylated metabolite does not produce a signal, thereby eliminating the interference [1].
  • Assessing the Matrix Effect with Incurred Samples: To ensure the accuracy of your quantification, use incurred samples (real plasma samples from a dosing study) and apply the standard addition method. This technique involves spiking known amounts of pure this compound standard into the incurred sample. By doing so, you can directly measure and correct for any suppression or enhancement of the instrument signal caused by the interfering metabolite or other matrix components [1].

Modern Metabolomics for Advanced Troubleshooting

If the above steps are insufficient, consider leveraging modern metabolomics technologies. While not detailed in the core troubleshooting study, these approaches are central to contemporary drug development and can provide deeper insights [2].

  • Stable Isotope-Resolved Metabolomics (SIRM): Using stable isotope-labeled versions of this compound (e.g., ¹³C or ²H) can help you track the drug and its metabolites unambiguously, distinguishing them from endogenous compounds and confirming the structure of interfering metabolites [2].
  • Mass Spectrometry Imaging (MSI): This technique can map the spatial distribution of this compound and its metabolites within tissue sections, providing context on localization and potential site-specific metabolic hotspots [2].
  • Data Analysis with Artificial Intelligence (AI): AI and machine learning models can analyze complex LC-MS/MS data sets to automatically identify metabolite patterns and predict potential sources of interference that might be missed by manual inspection [2].

Key Takeaways

  • Halogen Alert: If this compound contains bromine or chlorine, its mono-hydroxylated metabolites are highly likely to cause isobaric interference during LC-MS/MS analysis due to in-source dehydration of their isotopic forms [1].
  • Method Refinement is Key: The primary solution is to systematically test and select an MRM transition that is unique to the parent drug and not affected by metabolite fragments.
  • Validate with Real Samples: Always use incurred samples and techniques like standard addition to validate that your method is accurate in the presence of metabolites.

References

improving ZEN-2759 cellular permeability

Author: Smolecule Technical Support Team. Date: February 2026

Understanding & Assessing Permeability

A fundamental first step is to experimentally assess your compound's permeability. The table below summarizes key parameters and methods used in recent research.

Parameter/Method Description Example from Literature
Octanol-Saline Partition Coefficient (OSPC) Measures lipophilicity; indicates passive diffusion potential. Higher values suggest greater membrane permeability [1]. L-arginine: 0.0015; ADMA: 0.0023; Sucrose: 0.0004 [1].
Cell-Based Accumulation Assay Quantifies compound uptake into cells over time, often using radiolabeled tracers [1]. Measurement of [3H]L-arginine and [3H]ADMA accumulation in hCMEC/D3 cells (a blood-brain barrier model) [1].
Paracellular Permeability Assay Assesses integrity of cell junctions; uses fluorescent markers like FITC-dextran [1]. High concentrations of ADMA increased permeability to 40 kDa FITC-dextran, indicating barrier disruption [1].
Identification of Transporters Determines if compound uses active transport; involves inhibition studies or siRNA [1]. ADMA and L-arginine transport involved CAT-1 and other cationic (y+) and y+L transport systems [1].

Strategies for Improving Permeability

Once you understand the baseline permeability, you can explore these strategies for enhancement:

  • Investigate Specific Uptake Transporters: As shown with ADMA, identifying which endogenous transporters a compound utilizes (e.g., CAT-1 for cationic amino acids) is crucial [1]. If ZEN-2759 is a substrate for such influx transporters, you can leverage this for improved cellular entry.
  • Moderate Lipophilicity: The OSPC data shows that even small increases in lipophilicity can be meaningful [1]. Consider moderate chemical modifications to increase lipophilicity while avoiding poor water solubility.
  • Consider Prodrug Approaches: If direct modification fails, design a prodrug. This involves creating a derivative that is more permeable and then gets converted back to the active drug inside the cell. This strategy is highly effective for compounds with poor inherent permeability.

Experimental Workflow for Permeability Investigation

The following diagram outlines a logical workflow for systematically investigating a compound's cellular permeability, based on common methodologies.

G cluster_1 Key Parameters cluster_2 Key Experiments cluster_3 Key Investigations Start Start: New Compound this compound P1 Initial Physicochemical Characterization Start->P1 P2 In Vitro Permeability & Accumulation Assays P1->P2 S1 Octanol-Water Partition Coefficient (OSPC) P3 Mechanism of Transport Investigation P2->P3 E1 Cell-based accumulation over time P4 Data Analysis & Strategy Formulation P3->P4 M1 Transport inhibition studies (with known substrates/inhibitors) End Implement Strategy (e.g., Modifications, Prodrug) P4->End S2 Molecular Weight & Size S3 Ionization State (pKa) E2 Paracellular permeability assay (e.g., FITC-dextran) M2 Transporter expression analysis (e.g., qPCR) M3 Energy-dependence (e.g., low temperature)

Frequently Asked Questions

Q1: What does a low OSPC value, like the one for sucrose, typically indicate about a compound? A low OSPC value (e.g., 0.0004 for sucrose) strongly suggests that the compound has very low lipophilicity and is unlikely to cross cell membranes efficiently via passive diffusion [1]. If your compound has a similarly low value, it implies that its permeability relies heavily on active transport mechanisms or other facilitated processes.

Q2: How can I experimentally determine if my compound uses an active transporter to enter cells? There are several established methods, as seen in the research [1]:

  • Inhibition Studies: Co-incubate your compound with an excess of a known substrate for a specific transporter (e.g., L-arginine for cationic amino acid transporters). A significant reduction in your compound's accumulation suggests it uses the same pathway.
  • Saturation Kinetics: Test accumulation across a range of concentrations. If the process is saturable, it indicates carrier-mediated transport rather than simple passive diffusion.
  • Genetic Approaches: Use siRNA or CRISPR to knock down the expression of a suspected transporter and measure the subsequent change in your compound's accumulation.

Q3: Why is it important to study both permeability and transporter interactions? Understanding both aspects provides a complete picture of how your compound handles cells. For instance, a compound might have moderate passive permeability but could be a substrate for efflux transporters that actively pump it out, leading to low net accumulation. Conversely, a compound with low passive diffusion might be efficiently shuttled inside by uptake transporters [1].

References

Methodologies for Batch-to-Batch Variability Testing

Author: Smolecule Technical Support Team. Date: February 2026

A key challenge in drug development, especially for complex products like orally inhaled drugs, is ensuring consistency between manufacturing batches. Substantial pharmacokinetic (PK) variability between batches can make standard single-batch bioequivalence (BE) studies unreliable [1].

The table below summarizes multiple-batch approaches designed to improve the reliability of these studies without increasing the number of human participants [1].

Approach Name Core Principle Statistical Model Consideration Key Advantage
Random Batch Effect Batch included as a random factor in ANOVA. Acknowledges batch sampling variability in confidence intervals. Allows generalization of results beyond the specific batches tested.
Fixed Batch Effect Batch included as a fixed factor in ANOVA. Confidence intervals are only valid for the specific batches used. Higher power to detect true bioequivalence than a single-batch study.
Superbatch Data from multiple batches are combined and analyzed as a single batch. Omits batch identity; variability is subsumed into residual error. Statistical simplicity; uses the conventional single-batch ANOVA model.
Targeted Batch In vitro data guides selection of a median batch for a standard single-batch study. Omits uncertainty from the batch selection process. Controls for batch variability by testing representative batches.

Experimental Protocol & Workflow

The following diagram outlines the core experimental workflow for a multiple-batch pharmacokinetic bioequivalence (PK BE) study, based on the harmonized design described in the research [1]. This structure divides subjects into cohorts, each testing a different batch of the Test (T) and Reference (R) products.

batch_testing_workflow start Study Start cohort_design Divide subjects into 'c' cohorts start->cohort_design batch_assignment Assign a unique Test & Reference batch to each cohort cohort_design->batch_assignment treatment_sequence For each cohort: • Sequence 1: T then R • Sequence 2: R then T batch_assignment->treatment_sequence pk_analysis Conduct PK Analysis (Measure Cmax, AUC) treatment_sequence->pk_analysis statistical_model Combine data across cohorts using ANOVA statistical model pk_analysis->statistical_model tr_estimation Estimate overall Test/Reference (T/R) ratio statistical_model->tr_estimation be_assessment Assess Bioequivalence tr_estimation->be_assessment

Key Steps in the Protocol [1]:

  • Study Design: A two-period, single-group, randomized crossover design is used. The total number of subjects (N) is divided into c cohorts, where c is the number of batches per product. Each cohort is assigned one unique batch of the Test product and one of the Reference product.
  • Treatment Sequencing: Within each cohort, subjects are randomized to receive the two treatments in one of two sequences (TR or RT) to account for period effects.
  • PK Measurement: Standard PK endpoints are measured, primarily Cmax (maximum blood concentration) and AUC (total blood exposure).
  • Statistical Analysis: Data from all cohorts are combined in an Analysis of Variance (ANOVA) model. The specific model terms (e.g., whether batch is treated as a fixed or random effect) depend on the chosen approach from the table above. The model estimates the overall T/R ratio with a 90% confidence interval.
  • Bioequivalence Assessment: Products are considered bioequivalent if the 90% confidence interval for the T/R ratio of AUC and Cmax falls entirely within the predefined acceptance range (typically 80.00%-125.00%).

Frequently Asked Questions

Here are answers to common questions about batch-to-batch variability testing.

Q1: Why is a single-batch BE study insufficient for some drug products? For products with complex formulations and delivery mechanisms, like orally inhaled drug products, differences between manufacturing batches can lead to significant variability in how the drug performs in the body (PK response). A single-batch study's results may not be reproducible if repeated with a different batch, leading to incorrect conclusions about bioequivalence [1].

Q2: What is the main advantage of the "Random Batch Effect" approach? This approach treats the batches used in the study as a random sample from a larger population of batches. By including batch as a random factor in the statistical model, the resulting confidence interval for the T/R ratio accounts for this sampling variability. This allows you to generalize the BE conclusion to the entire product population, not just the specific batches tested [1].

Q3: How does the "Targeted Batch" approach work? This approach uses a two-step process. First, you screen multiple batches of the Test and Reference products using a bio-predictive in vitro test. The goal is to identify the batch for each product that sits at the median of your predictive metric. Second, you proceed with a standard single-batch PK BE study using only these selected "median" batches. This approach controls for variability by testing batches that are most representative of each product [1].

References

validating ZEN-2759 target engagement assays

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Profile of ZEN-2759

This compound is characterized as a potent small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family, with a primary focus on BRD4. The table below summarizes its published in vitro inhibitory activity (IC50 values) [1] [2]:

Target Protein IC50 Value
BRD4 (BD2) 0.08 μM
BRD4 (BD1) 0.23 μM
BRD4 (BD1BD2) 0.28 μM

Molecular Formula: C₁₇H₁₆N₂O₂ CAS No.: 1616400-50-0 Supplier Note: This compound is identified as a controlled substance and is intended for research use only [1].

Foundational Principles of Target Engagement

Since specific assay protocols for this compound are not available in the search results, here are the general principles for validating a chemical probe's activity that your support center should communicate [3]:

  • Hierarchy of Evidence: Validation requires demonstrating target engagement across multiple levels:
    • In vitro: Direct binding assays (e.g., TR-FRET, SPR, ITC) confirm the compound interacts with the purified BRD4 bromodomains.
    • In cells: Techniques like Cellular Thermal Shift Assays (CETSA) or nanoBRET can verify that the probe binds to BRD4 within the complex cellular environment.
    • In vivo: For animal studies, demonstrating target modulation through downstream phenotypic changes or biomarker analysis is key.
  • Target Engagement vs. Modulation: It is critical to distinguish between target engagement (proof that the compound binds to BRD4) and target modulation (proof that this binding alters the protein's function, such as disrupting its interaction with acetylated histones) [3].
  • The Role of Proximal Assays: The most reliable evidence comes from assays that are "proximal" or very close to the actual binding event. A direct binding assay is less likely to produce misleading results from off-target effects than a downstream phenotypic readout [3].

Experimental Design & Troubleshooting Framework

You can structure your FAQs and guides around the following framework, which applies general best practices to this compound.

FAQ 1: What are the recommended positive and negative controls for a BRD4 target engagement assay with this compound?

  • Answer:
    • Positive Control: Use a well-characterized BET inhibitor (e.g., JQ1 or I-BET762) to establish a baseline for efficacy and the expected assay signal.
    • Negative Control: Use a structurally similar but inactive compound (e.g., an enantiomer or a closely related molecule with no BET inhibitory activity) to account for non-specific effects. Always include a vehicle control (e.g., DMSO).
    • Assay-Specific Controls: Include controls for assay performance, such as a no-inhibitor control for maximum signal and a no-enzyme/protein control for background signal.

FAQ 2: We see cellular activity at higher concentrations than the published IC50. What could explain this discrepancy?

  • Answer:
    • Cellular Permeability: The compound may not efficiently enter the cells. Consider testing different transfection reagents or formulations.
    • Protein Binding: High binding to serum or cellular proteins can reduce the free concentration of the compound available to engage BRD4.
    • Off-Target Effects: At high concentrations, off-target binding can cause cytotoxic or other effects that mask the specific on-target phenotype.
    • Cell Line Variability: Differences in epigenetic state, expression levels of BET proteins, or the presence of efflux pumps can all affect potency.

FAQ 3: How can we confirm that an observed phenotypic change is due to on-target engagement of BRD4 and not an off-target effect?

  • Answer:
    • Rescue Experiments: Introduce a known BRD4-dependent gene or construct that is resistant to this compound to see if it reverses the phenotype.
    • Orthogonal Assays: Confirm findings using an unrelated method to inhibit BRD4, such as CRISPR/Cas9 knockout or RNA interference (RNAi).
    • Correlate Engagement with Phenotype: Use a dose-response curve to show that the level of BRD4 engagement (measured directly via a cellular binding assay) correlates with the magnitude of the phenotypic change (e.g., downregulation of Myc expression) [3].
    • Lack of Effect in Negative Control: The phenotype should not be observed with your inactive negative control compound.

BRD4 Inhibition Signaling Pathway

The following diagram illustrates the core mechanism of action for this compound and the key signaling pathway it disrupts.

G AcHist Acetylated Histone BRD4 BRD4 Protein AcHist->BRD4 Binds Complex Transcription Complex BRD4->Complex Recruits ZEN This compound ZEN->BRD4 Inhibits Oncogene Oncogene Transcription (e.g., c-MYC) Complex->Oncogene Activates

References

ZEN-2759 vs JQ1 BET inhibitor potency

Author: Smolecule Technical Support Team. Date: February 2026

JQ1 Potency and Selectivity Profile

The following table summarizes key quantitative data for JQ1, a well-characterized pan-BET inhibitor.

Target Assay Type Potency Value (Kd/IC50) Experimental Assay Citations
BRD4 BD1 In vitro IC50 = 76.9 nM AlphaScreen [1]
BRD4 BD2 In vitro IC50 = 32.6 nM AlphaScreen [1]
BET Family (BRD2/3/4/T) In vitro Kd = 128 nM Isothermal Titration Calorimetry (ITC) [1]
BET Family (BRD2/3/4/T) In vitro Kd range: ~50 nM - 1 µM (varies by domain) Differential Scanning Fluorimetry [1]

JQ1 demonstrates high selectivity for the BET family of bromodomains. Profiling against other bromodomain-containing proteins (such as BRD9, BRD1, CECR2, PCAF) showed negligible activity, confirming its value as a selective chemical probe [1].

Key Experimental Protocols for JQ1

The methodologies below are commonly used to evaluate JQ1's biological activity.

Cell Viability and Synergistic Screening (from [2])
  • Purpose: To identify compounds that exert synergistic anticancer effects with JQ1.
  • Workflow:
    • Cell Plating: Plate cancer cells (e.g., human neuroblastoma BE(2)-C cells) in multi-well plates.
    • Compound Treatment: Treat cells with a library of small molecules at set concentrations (e.g., 1 µM or 10 µM), either alone or in combination with JQ1 (e.g., 200 nM).
    • Viability Assay: After incubation, assess cell viability using a reagent like Alamar Blue.
    • Data Analysis: Calculate synergism using the fractional product method. An R-value < 0.7 typically indicates synergy.
Clonogenic Assay with Radiation (from [3])
  • Purpose: To evaluate the radiosensitizing effect of JQ1.
  • Workflow:
    • Cell Seeding: Seed a low density of cancer cells (e.g., pancreatic cancer Panc1, BxPC3, MiaPaCa2) in multi-well plates and allow to adhere.
    • Drug Pre-treatment: Treat cells with JQ1 for a set period (e.g., 72 hours).
    • Irradiation: Expose cells to ionizing radiation (e.g., 4 or 8 Gy).
    • Colony Formation: Culture cells in drug-free media for 5-6 population doubling times.
    • Staining & Quantification: Stain colonies with crystal violet, count colonies (>50 cells), and calculate the survival fraction.
Analysis of Gene Expression Changes (RNA-Seq) (from [4])
  • Purpose: To identify genome-wide transcriptional changes in response to BET inhibition in a disease model.
  • Workflow:
    • Cell Stimulation & Treatment: Stimulate microglial cells with LPS (to induce inflammation) and treat with JQ1 or vehicle control.
    • RNA Extraction: Harvest cells and extract total RNA.
    • Library Prep & Sequencing: Prepare RNA-seq libraries and perform high-throughput sequencing.
    • Bioinformatic Analysis: Map sequences to a reference genome, perform differential gene expression analysis (comparing LPS+JQ1 vs. LPS alone), and conduct pathway enrichment analysis.

JQ1's Mechanisms and Research Applications

JQ1 functions by competitively binding to the acetyl-lysine binding pockets in the bromodomains of BET proteins (like BRD4), displacing them from chromatin and thereby suppressing the transcription of key genes [5] [6].

Its research applications are broad, as shown in the following mechanism diagram which also serves as an experimental workflow:

G JQ1 JQ1 BET_Protein BET_Protein JQ1->BET_Protein Binds to Bromodomain Acetyl_Histone Acetyl_Histone Transcription Transcription BET_Protein->Transcription Recruits Transcriptional Machinery Acetyl_Histone->BET_Protein Normal Binding Oncogenes Oncogenes (e.g., c-MYC) Inflammatory Genes Transcription->Oncogenes

  • Cancer Research: JQ1 shows efficacy in hematological malignancies and solid tumors by downregulating oncogenes like c-MYC and BCL2 [5] [2]. It can also synergize with other therapies like vincristine and radiation by impairing DNA repair (e.g., reducing RAD51) [2] [3].
  • Inflammation and Neurodegeneration: JQ1 potently modulates the immune response. In microglial cells, it selectively downregulates LPS-induced pro-inflammatory cytokines (e.g., IL-1β, IL-6, Tnf-α) and has shown benefits in mouse models of Alzheimer's disease by reducing neuroinflammation [4] [7].
  • Stromal Remodeling in Cancer: In pancreatic cancer models, a key anti-tumor effect of JQ1 is the remodeling of the tumor microenvironment. It inactivates cancer-associated fibroblasts (CAFs), suppresses Hedgehog and TGF-β pathways, and reduces stromal deposition [8].

Practical Application Notes

  • In Vivo Limitation: A significant drawback of JQ1 is its suboptimal pharmacokinetics. It has a short in vivo half-life (IV t1/2 ~0.9 hours), which can limit its efficacy in animal studies and necessitates more frequent dosing or the use of alternative BET inhibitors with better PK profiles for in vivo work [1].
  • Combination Therapy: Monotherapy with BET inhibitors like JQ1 often has limited effectiveness, leading to a strong research focus on rational combination strategies with other anticancer agents [5] [2].

References

ZEN-2759 compared to I-BET762 efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Profile of I-BET-762 (Molibresib)

I-BET-762 is a potent and selective small-molecule inhibitor that targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) [1] [2]. It functions as an epigenetic "reader" by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby disrupting their interaction with acetylated histones and transcription factors [3] [4]. This action leads to the downregulation of key oncogenic and inflammatory gene programs [5] [6].

The table below summarizes its core biochemical and pharmacological characteristics:

Characteristic Details for I-BET-762
Molecular Weight 423.9 g/mol [2] [6]
Primary Mechanism Pan-BET bromodomain inhibitor [3] [1]
IC₅₀ (Cell-Free) ~32.5 - 42.5 nM [2] [5]
Kd (Binding) 50.5 - 61.3 nM [2]
Key Molecular Effects Suppresses MYC expression; inhibits IL-6 production; induces cell cycle arrest and apoptosis in cancer cells [4] [5] [6]
Clinical Status Has entered clinical trials (e.g., for NUT midline carcinoma, other cancers) [7] [3]

Mechanism of Action and Experimental Data

The following diagram illustrates the established mechanism of action for I-BET-762, based on the search results.

G Acetylated Histone Acetylated Histone BET Protein BET Protein Acetylated Histone->BET Protein Binds to Bromodomain Transcription Factor Transcription Factor Transcription Factor->BET Protein Recruited Oncogenic & Inflammatory\nGene Transcription Oncogenic & Inflammatory Gene Transcription BET Protein->Oncogenic & Inflammatory\nGene Transcription Drives I-BET-762 I-BET-762 I-BET-762->BET Protein Competitively Inhibits I-BET-762->Oncogenic & Inflammatory\nGene Transcription Suppresses MYC, BCL2, IL-6 MYC, BCL2, IL-6 Oncogenic & Inflammatory\nGene Transcription->MYC, BCL2, IL-6

This mechanism is supported by various experimental data:

  • In Vitro Anti-inflammatory Activity: I-BET-762 inhibited lipopolysaccharide (LPS)-induced IL-6 production in human peripheral blood mononuclear cells (PBMCs) with an IC₅₀ of 0.316 µM [5].
  • In Vitro Anti-cancer Activity: The compound demonstrated cytotoxicity against human leukemia cell lines (e.g., MV4-11, MOLM13) with IC₅₀ values of 0.093 µM and 0.241 µM, respectively [5]. It also inhibited MYC expression in Raji cells (IC₅₀ = 0.19 µM) [5].
  • In Vivo Efficacy: In preclinical breast and lung cancer models, I-BET-762 significantly delayed tumor development [4]. It was administered orally in diet (60 mg/kg diet) or via gavage, showing effects on both tumor cells and the immune microenvironment [4].

References

ZEN-2759 selectivity profile across BET family

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of ZEN-2759

This compound is characterized as a potent inhibitor of the BET protein BRD4. The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values, which indicate its potency against different domains of BRD4 [1] [2].

Target Protein Target Domain Reported IC₅₀ (μM)
BRD4 BD1 (Bromodomain 1) 0.23 μM
BRD4 BD2 (Bromodomain 2) 0.08 μM
BRD4 BD1BD2 (Tandem Domains) 0.28 μM

This data shows that this compound inhibits both bromodomains of BRD4, with a slightly higher potency for the second bromodomain (BD2) [2].

Comparison with Broader BET Inhibitor Classes

To contextualize this compound's profile, it's helpful to understand the different classes of BET inhibitors. While your search results do not provide head-to-head experimental data for specific drugs, they do describe general categories and their characteristics [3].

The following table compares these major classes of BET inhibitors.

Inhibitor Type Selectivity Profile Reported Advantages / Rationale Reported Challenges / Toxicity

| Pan-BET Inhibitors (e.g., JQ1, I-BET, ABBV-075) | Target both BD1 and BD2 domains of all BET proteins (BRD2, BRD3, BRD4, BRDT) with similar affinity [3] [4]. | Broad antiproliferative activity; proven efficacy in preclinical models [3] [4]. | Dose-limiting toxicities (e.g., thrombocytopenia, gastrointestinal issues) may prevent dose escalation for robust efficacy [3] [4]. | | BD-Selective Inhibitors (e.g., ABBV-744) | Highly selective for the second bromodomain (BD2) of BET family proteins [4]. | Improved therapeutic index in preclinical AML models; robust antitumor activity with reduced toxicity compared to pan-inhibitors [4]. | Aims to overcome off-target toxicity associated with pan-inhibition, but profile is still being fully characterized [3] [4]. | | Non-Bromodomain Inhibitors (e.g., (TAT)-PiET-(PROTAC)) | Target other protein domains, such as the Extra-Terminal (ET) domain [3]. | May offer better control over gene expression and reduce unforeseen side effects by targeting a different stage of transcription [3]. | Emerging field; long-term applications and advantages are still under investigation [3]. |

Based on its profile, This compound fits into the category of a pan-BET inhibitor that targets both bromodomains. The development of BD2-selective inhibitors like ABBV-744 suggests that achieving domain selectivity is a active strategy to improve the therapeutic window of BET inhibitors [4].

Experimental Context

For researchers, understanding the experimental basis of this data is crucial.

  • Key Experiment Cited for this compound: The primary source for this compound is a 2018 medicinal chemistry paper titled "Design and Characterization of Novel Covalent Bromodomain and Extra-Terminal Domain [BET] Inhibitors Targeting a Methionine" [1]. The IC₅₀ values were likely determined using biochemical binding assays (e.g., AlphaScreen, TR-FRET) that measure the compound's ability to disrupt the interaction between the BRD4 bromodomains and acetylated histone peptides.

  • General BET Inhibitor Workflow: The research into different BET inhibitor classes involves a standard workflow, from compound design and binding assays to functional and phenotypic tests.

The diagram below outlines the key experimental stages for characterizing BET inhibitors.

bet_workflow Start Inhibitor Design & Synthesis Assay1 Biochemical Binding Assay (e.g., AlphaScreen, TR-FRET) Start->Assay1 Assay2 Cellular Target Engagement (e.g., CETSA) Assay1->Assay2 Assay3 Functional Assays (Gene Expression, Proliferation) Assay2->Assay3 Assay4 In Vivo Efficacy & Toxicity (Animal Models) Assay3->Assay4

References

ZEN-2759 cytotoxicity comparison other BET inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profiling of BET Inhibitors

The table below summarizes the experimental data available for several BET inhibitors, focusing on their molecular targets and observed cellular effects.

Inhibitor Name Reported Molecular Target (IC50/EC50) Reported Cellular or In Vivo Cytotoxicity Key Experimental Models

| ZEN-2759 | BRD4(BD1): 0.23 µM BRD4(BD2): 0.08 µM BRD4(BD1BD2): 0.28 µM [1] | Information missing from search results | In vitro binding assays [1] | | I-BET726 (GSK1324726A) | BET family bromodomains [2] | Potent growth inhibition & cytotoxicity; induced apoptosis [2] | Neuroblastoma cell lines; mouse xenograft models [2] | | JQ1 | BET family bromodomains [3] [4] | Suppressed proliferation, triggered differentiation & apoptosis [3] [5] | Midline carcinoma, hematological cancers, CRC* & CAFs, PDX models [3] [5] | | Mivebresib | BET family bromodomains [6] | Reduced proliferation & tumor growth [6] | Solitary Fibrous Tumor (SFT) cell & PDX* models [6] | | BMS-986158 | BET family bromodomains [6] | Reduced tumor growth [6] | Solitary Fibrous Tumor (SFT) PDX* models [6] |

Abbreviations: CRC (Colorectal Cancer), CAFs (Cancer-Associated Fibroblasts), PDX (Patient-Derived Xenograft)

Insights on BET Inhibitor Mechanisms

The differential effects of BET inhibitors arise from their core mechanism: they disrupt the function of BET proteins like BRD4, which acts as a critical epigenetic "reader" [7].

  • Transcriptional Regulation: BRD4 binds to acetylated histones via its bromodomains and recruits complexes like P-TEFb to promote transcriptional elongation of key genes, including oncogenes like MYC and BCL2 [3] [7]. BET inhibitors block these interactions, leading to downregulation of these genes [2] [3].
  • Context-Specific Efficacy: The cytotoxicity of a BET inhibitor is not solely dependent on its binding affinity. It is driven by the pleiotropic effects on cell growth and apoptotic pathways in a context-specific manner [2]. This means the same inhibitor can have different effects in different cancer types, depending on which genes and pathways the cancer cell relies on.

The following diagram illustrates the core mechanism of action at the molecular level.

G Acetylated_Histone Acetylated Histone BRD4 BRD4 Protein Acetylated_Histone->BRD4 Binds via Bromodomains P_TEFb P-TEFb Complex BRD4->P_TEFb Recruits RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Activates Oncogene_Transcription Oncogene Transcription (e.g., MYC, BCL2) RNA_Pol_II->Oncogene_Transcription BET_Inhibitor BET Inhibitor (e.g., JQ1, I-BET726) BET_Inhibitor->BRD4 Disrupts Binding

Key Experimental Protocols for Cytotoxicity Assessment

To help you interpret and potentially benchmark data, here are methodologies used in the cited studies to evaluate BET inhibitor cytotoxicity [2] [5]:

  • In Vitro Cell Viability/Proliferation Assays: Cell panel treated with increasing concentrations of BET inhibitor. Cell viability measured using standardized assays (e.g., MTT, CellTiter-Glo) after 72-96 hours. Data Analysis: IC50 values calculated from dose-response curves.
  • In Vivo Efficacy Studies: Mouse Xenograft Models: Immunocompromised mice implanted with human cancer cells. Treatment: BET inhibitor administered orally (e.g., I-BET726) or via injection daily. Endpoint Monitoring: Tumor volume measured regularly; statistical comparison of growth inhibition versus control group. Tissue Analysis: Excised tumors analyzed for downregulation of target genes (e.g., MYCN, BCL2) via qPCR or immunohistochemistry.
  • Mechanistic Follow-up Studies: Gene Expression Analysis: RNA sequencing or qPCR on treated cells to identify differentially expressed genes. Protein Analysis: Western blotting to confirm downregulation of oncoproteins.

Interpretation and Next Steps for Researchers

  • This compound's Profile: The available data characterizes this compound as a potent pan-BET inhibitor with a slight selectivity for the BD2 domain of BRD4 [1]. Its functional cytotoxicity profile in biological systems remains an area for empirical determination.
  • Focus on Biological Context: When selecting an inhibitor, prioritize those with published efficacy in your specific disease model. The same compound can yield different results in, for example, neuroblastoma versus hematological cancers [2] [3] [4].
  • Consider Combination Strategies: Evidence suggests that BET inhibitor resistance can emerge. Promising strategies to enhance efficacy include combining them with PARP inhibitors, ATR inhibitors, or GSK3β inhibitors to overcome resistance and synergistically induce anti-proliferative effects [6] [8].

References

ZEN-2759 binding affinity versus BRD2 BRD3

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on ZEN-2759

The table below summarizes what can be confirmed about this compound from the search results:

Attribute Available Data
Known Target BRD4 (BD1, BD2, and the tandem BD1BD2) [1]
BRD2/BRD3 Binding Data Not found in the current search results.
Molecular Formula C₁₇H₁₆N₂O₂ [1]
CAS Number 1616400-50-0 [1]

One source identifies this compound as a "potent BET small molecule inhibitor," but it only specifies its activity against BRD4, with no mention of its binding affinity for BRD2 or BRD3 [1].

How to Locate the Missing Data

Given that the core data for your comparison guide is missing, here are concrete steps you can take to find it:

  • Consult Primary Literature: The supplier's page references a 2018 paper in the Journal of Medicinal Chemistry (Kharenko et al.). This primary research article is the most likely source to contain the full binding affinity profile, including data on BRD2 and BRD3. Obtaining and reviewing this paper is essential.
  • Contact the Supplier Directly: Reach out to the product manufacturer (AobiOUS). Companies often have detailed technical data sheets that include specific binding constants (IC₅₀, Kd, etc.) for all relevant targets, which may not be published on their website.
  • Search Specialized Databases: Use scientific databases that aggregate pharmacological data, such as:
    • ChEMBL: A database of bioactive molecules with drug-like properties.
    • BindingDB: A public, web-accessible database of measured binding affinities.
    • PubChem: Provides chemical information, and sometimes biological test results.

Experimental Methods for Profiling BET Inhibitors

To aid in your understanding and potential experimentation, the table below outlines common methodologies used to generate the type of comparative data you need, as referenced in the search results.

Method Application & Purpose Key Details from Literature
Surface Plasmon Resonance (SPR) Measures binding affinity and kinetics (kon, koff, KD) in real-time without labels. Used to characterize cyclic peptide binding to BET bromodomains, demonstrating affinities as low as 100 pM and specificities up to 10⁶-fold [2].
Isothermal Titration Calorimetry (ITC) Directly measures the enthalpy (ΔH) and entropy (ΔS) of binding, providing a full thermodynamic profile. Cited as a key method for evaluating ligand binding to bromodomains [3]. Another study used ITC data to benchmark the accuracy of binding enthalpy calculations for BRD4 inhibitors [4].
X-ray Crystallography Determines the high-resolution 3D structure of the ligand-protein complex. Used extensively to reveal diverse binding modes of cyclic peptides to BET bromodomains [2] and to solve the structure of BRD2 bound to an inhibitor [5].

The following diagram illustrates a typical workflow for characterizing a compound's binding affinity and specificity for different bromodomains, integrating the methods above:

G Start Compound of Interest (e.g., this compound) Step1 Initial Binding Screen (Cellular reporter assays, SPR screening) Start->Step1 Step2 Affinity & Kinetics (Surface Plasmon Resonance - SPR) Step1->Step2 Confirms binding Step3 Thermodynamic Profiling (Isothermal Titration Calorimetry - ITC) Step2->Step3 Determines KD, kon, koff Step4 Structural Analysis (X-ray Crystallography) Step3->Step4 Reveals binding forces Result Comprehensive Binding Profile Step4->Result Shows atomic interactions

References

Covalent Binding Validation Methods at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following table compiles established methods for directly detecting covalent protein-ligand adducts, which are crucial for confirming the binding mode of covalent drugs [1].

Method Key Principle Information Obtained Key Applications / Advantages
Mass Spectrometry (MS) [1] Measures the mass increase of the protein target after ligand binding under denaturing conditions. Confirms covalent adduct formation; can identify modified amino acid residue via proteolytic digestion. Gold standard for direct proof of covalency; compatible with kinetic studies to calculate rate constants.
Protein Crystallography [1] Visualizes the protein-ligand complex at atomic resolution via X-ray diffraction. Directly shows the covalent bond and the modified residue; reveals full binding mode and interactions. Provides unambiguous structural evidence; essential for structure-based drug design.
Activity-Based Protein Profiling (ABPP) [1] Uses a competitive activity-based probe to monitor the engagement of the target protein's active site. Assesses target engagement in complex systems (e.g., cell lysates, live cells); evaluates selectivity across the proteome. Confirms functional binding in a native environment; ideal for assessing selectivity and off-target effects.
Biolayer Interferometry (BLI) [2] Measures binding kinetics and labeling efficiency by monitoring a shift in interference patterns on a biosensor tip. Provides real-time data on binding and covalent labeling kinetics (e.g., kon, koff). Can characterize binding both on a solid surface and in solution; useful for profiling antibody-recruiting molecules.
Enzyme Activity-Based Workflows [3] Monitors the time-dependent decrease in enzyme activity upon incubation with the covalent inhibitor. Provides functional evidence of inhibition; characterizes inhibition kinetics (e.g., Ki, kinact). Simple, robust functional assay; streamlines the characterization and ranking of covalent inhibitors.
Chemical Cross-Linking & Pull-down (e.g., Chem-CLIP) [4] Uses a covalent probe equipped with a tag (e.g., biotin) for cross-linking and subsequent isolation of the target. Identifies direct binding targets and maps binding sites at nucleotide-level resolution (especially for RNA). Powerful for identifying and validating binding to challenging targets like structured RNA.

Detailed Experimental Protocols

Here is a deeper dive into the workflows for some of the most critical methods, which can be used to build your experimental plan for ZEN-2759.

Mass Spectrometric Analysis

This is a foundational method for direct validation. The workflow involves:

  • Incubation & Denaturation: The protein target is incubated with the covalent ligand (e.g., this compound) for a sufficient time to allow adduct formation, followed by denaturation to disrupt all non-covalent interactions [1].
  • Mass Analysis: The intact protein mass is analyzed by LC-MS. A confirmed mass shift corresponding to the mass of the bound ligand provides direct evidence of a covalent adduct [1].
  • Digestion & Peptide Mapping (optional): To identify the specific modified residue, the protein is digested with a protease (like trypsin). The resulting peptides are analyzed by tandem MS (MS/MS) to pinpoint the peptide and the amino acid carrying the modification [1].

The following diagram illustrates the core workflow for mass spectrometry-based validation:

G A Incubate Protein with Covalent Ligand (e.g., this compound) B Denature Protein to Remove Non-covalent Interactions A->B C Analyze by Mass Spectrometry (LC-MS) B->C D Observe Mass Shift? (Compare to Untreated Control) C->D E1 Covalent Adduct Confirmed D->E1 Yes E2 No Covalent Adduct Detected D->E2 No

Biolayer Interferometry (BLI) for Kinetic Profiling

BLI is excellent for obtaining kinetic parameters. A general protocol, as adapted for covalent immune recruiters, includes [2]:

  • Immobilization: The target protein is loaded onto a biosensor tip.
  • Baseline: The baseline signal is established in a buffer solution.
  • Association & Covalent Labeling: The sensor is immersed in a solution containing the covalent ligand. The binding and subsequent covalent reaction cause a shift in the interference pattern, which is monitored in real-time.
  • Dissociation: The sensor is transferred back to the buffer solution. For an irreversible covalent binder, little to no dissociation will be observed, while a reversible one will show a slow release.
  • Data Analysis: The resulting data is fitted to an appropriate kinetic model to determine the association (( k_{on} )) and dissociation (( k_{off} )) rates, and the covalent labeling efficiency.
Enzyme Activity-Based Workflow

This functional assay confirms that binding results in the desired inhibitory effect [3].

  • Time-Pre-incubation: The enzyme is pre-incubated with the covalent inhibitor for varying lengths of time.
  • Activity Measurement: The enzyme activity is measured after dilution, which reduces the concentration of any non-covalent inhibitor, ensuring that the observed inhibition is due to a covalent mechanism.
  • Data Analysis: The remaining activity is plotted against the pre-incubation time. A time-dependent decrease in activity is characteristic of a covalent inhibitor. Data is fit to equations to determine the inhibition constant (( K_i )) and the maximum rate of inactivation (( k_{inact} )).

A Strategic Approach for Your Research on this compound

  • Start with Mass Spectrometry: Use intact protein MS as your primary method to obtain direct proof that this compound forms a covalent adduct with its intended target [1].
  • Characterize Function and Kinetics: Employ an enzyme activity assay to confirm functional inhibition and use BLI to understand the binding kinetics [3] [2].
  • Investigate Selectivity: If the target is known, use ABPP or a related chemoproteomic technique to assess the selectivity of this compound across the proteome and identify potential off-targets [1].
  • Plan for Structural Studies: If possible, attempt protein crystallography to unambiguously visualize the binding mode and the covalent bond, which would be the ultimate validation [1].

References

ZEN-2759 specificity screening kinase panels

Author: Smolecule Technical Support Team. Date: February 2026

Kinase Profiling Services & Platforms

The table below summarizes two major commercial kinase profiling services and a prominent computational method.

Provider / Method Service / Model Name Key Features & Assay Technology Kinase Panel Size Screening Schedule & Reporting
Reaction Biology [1] [2] HotSpot (US Facility) Radiometric filter-binding assay; key differentiator: screening at physiologically relevant 1 mM ATP; also offers 1μM, 10μM, or ATP-Km [1]. 340 wild-type kinases (at 1mM ATP); 700+ kinases in total portfolio [1]. Bi-weekly; reports in 2-3 weeks; includes kinase-specific control compound IC50 curve [1].
Reaction Biology [1] ³³PanQinase (German Facility) Radiometric assay using ScintiPlate microtiter plates [1]. Information not specified in source. Monthly or on-demand; reports in 10 business days [1].
Reaction Biology [1] Specialty Mutant Panels (e.g., ABL1, ALK, BRAF, EGFR) Profiling against specific mutant kinases (e.g., EGFR Mutant Profiler has 65 mutants) [1]. Varies by panel (e.g., 15 to 65 mutants) [1]. Screened on-demand [1].
Computational (KIPP Platform) [3] Multi-task FP-GNN & Fusion Models A deep learning model for predicting kinase inhibitor profiles; trained on 141,086 compounds and 216,823 data points for 354 kinases [3]. Covers 354 kinases in its model [3]. Online platform for rapid, cost-effective virtual screening (https://kipp.idruglab.cn) [3].

Experimental Protocols in Profiling Studies

To ensure your guide is grounded in established experimental practice, here are the detailed methodologies used in recent peer-reviewed studies and commercial services.

Biochemical Kinase Assay Protocols
  • Broad Panel Screening: A 2022 study profiling FDA-approved inhibitors used a panel of 255 wild-type kinases. Assays were performed at a compound concentration of 1 μΜ and an ATP concentration close to the ATP-Km of each individual kinase. Inhibition was measured using mobility shift assays (MSA) or immobilized metal ion affinity particle (IMAP) assays [4] [5].
  • Radiometric Assays: Reaction Biology's services use radiometric assays based on the transfer of ³³P-labelled phosphate from ATP to a substrate. The key difference lies in detection: the HotSpot assay captures proteins/peptides on a filter membrane, while the ³³PanQinase assay uses scintillant-coated plates for detection [1].
  • KiPIK Method for Target Identification: This method identifies kinases for specific phosphorylation sites. It involves:
    • Preparing cell extracts under conditions where the phosphorylation is robust.
    • Performing in vitro kinase reactions on a substrate (e.g., a biotinylated peptide) in the presence of a panel of well-characterized kinase inhibitors.
    • Generating an inhibition fingerprint and comparing it to known inhibitor profiles to identify the responsible kinase [6].
Cellular Profiling Protocols
  • Cancer Cell Line Viability Assays: The same 2022 study used a panel of 134 cancer cell lines to profile inhibitors. Cells were treated with a 9-point dilution series of the compound. After 72 hours, cell viability was measured by quantifying intracellular ATP content (e.g., using ATPlite 1Step). IC50 values were calculated by fitting a dose-response curve [4] [5].

Decision Workflow and Methodology Comparison

The following diagram illustrates the relationship between different profiling methodologies and how to choose among them.

cluster_experimental Experimental Profiling Start Start: Kinase Inhibitor Profiling Need MethodQuestion Which profiling methodology to use? Start->MethodQuestion Biochemical Biochemical MethodQuestion->Biochemical Experimental Validation Computational Computational MethodQuestion->Computational Early-Stage Prediction AssayQuestion Which experimental assay type? Biochemical->AssayQuestion Biochemical->AssayQuestion Platform Use Computational Platform (e.g., KIPP) Computational->Platform Radiometric Radiometric AssayQuestion->Radiometric Gold Standard Functional Data AssayQuestion->Radiometric Cellular Cellular AssayQuestion->Cellular Cellular Context & Phenotype AssayQuestion->Cellular ServiceQuestion Which service platform? Radiometric->ServiceQuestion Radiometric->ServiceQuestion HotSpot HotSpot ServiceQuestion->HotSpot Physiological ATP Fast Turnaround ServiceQuestion->HotSpot PanQinase PanQinase ServiceQuestion->PanQinase Scintillation Plate Detection ServiceQuestion->PanQinase

Key Comparative Insights for Your Guide

When structuring your comparison guide for ZEN-2759, consider these points derived from the search results:

  • ATP Concentration is a Key Differentiator: For biochemical assays, the concentration of ATP used significantly impacts the results. Reaction Biology's HotSpot service emphasizes its capability to screen at 1 mM ATP, which mimics physiological conditions, unlike the lower concentrations (e.g., 1-10 µM) often used elsewhere. This is critical for accurately predicting a compound's specificity in a cellular context [1] [2].
  • Combine Biochemical and Cellular Profiling: Relying on a single method gives an incomplete picture. The 2022 Frontiers in Oncology study demonstrated that combining biochemical kinase assays with cancer cell line viability panels can explain unexpected cellular activities and identify unique dependencies that either method alone would miss [4] [5].
  • Machine Learning is Mature for Prediction: Computational methods have evolved to become highly reliable. A 2024 study found that fusion models (like RF::AtomPairs + FP2 + RDKitDes) achieved an average AUC of 0.825 in predicting kinase profiles, making them a powerful and cost-effective tool for virtual screening in early discovery [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Exact Mass

280.1212

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
Design and Characterization of Novel Covalent Bromodomain and Extra-Terminal Domain (BET) Inhibitors Targeting a Methionine

Explore Compound Types